Propranolol Hydrochloride
Description
Structure
3D Structure of Parent
Propriétés
IUPAC Name |
1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2.ClH/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16;/h3-9,12,14,17-18H,10-11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRUPTIKESYGQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3021198 | |
| Record name | Propranolol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.4 [ug/mL] (The mean of the results at pH 7.4), Practically insoluble in ether, benzene, ethyl acetate | |
| Record name | SID26732618 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | PROPRANOLOL HYDROCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3176 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White or almost white powder, Solid, Crystals from n-propanol | |
CAS No. |
318-98-9 | |
| Record name | Propranolol hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=318-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propranolol hydrochloride [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000318989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propranolol hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758950 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propranolol hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91523 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propranolol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-hydroxy-3-(naphthyloxy)propyl]isopropylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.700 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPRANOLOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8A3652H1V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PROPRANOLOL HYDROCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3176 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
163-164 °C | |
| Record name | PROPRANOLOL HYDROCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3176 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Enantiomers of Propranolol Hydrochloride: A Technical Guide to Their Specific Activities
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Propranolol (B1214883) hydrochloride, a widely utilized beta-adrenergic receptor antagonist, is a chiral molecule that exists as a racemic mixture of two enantiomers: (S)-(-)-propranolol and (R)-(+)-propranolol. While possessing identical chemical formulas, these stereoisomers exhibit significant differences in their pharmacological and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the specific activities of each enantiomer, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.
Core Concepts: Chirality and Pharmacological Divergence
The differential pharmacological effects of propranolol enantiomers stem from the stereospecific nature of their interactions with biological targets, primarily the beta-adrenergic receptors. The human body, being a chiral environment, often interacts differently with each enantiomer of a chiral drug, leading to variations in efficacy, potency, and side effect profiles. In the case of propranolol, the beta-blocking activity, which is responsible for its therapeutic effects in conditions like hypertension, angina pectoris, and arrhythmias, resides almost exclusively in the (S)-(-) enantiomer.
Quantitative Data on Enantiomer-Specific Activities
The distinct pharmacological and pharmacokinetic properties of the (S)-(-) and (R)-(+) enantiomers of propranolol have been quantified in numerous studies. The following tables summarize key data points for easy comparison.
Table 1: Beta-Adrenergic Receptor Binding Affinity and Potency
| Enantiomer | Receptor Subtype | Binding Affinity (Kᵢ, nM) | Beta-Blocking Potency Ratio ((S)-/ (R)-) | Reference |
| (S)-(-)-Propranolol | β₁ | 1.1 | ~100 | |
| (R)-(+)-Propranolol | β₁ | 110 | ||
| (S)-(-)-Propranolol | β₂ | 0.8 | ~100 | |
| (R)-(+)-Propranolol | β₂ | 80 |
Table 2: Pharmacokinetic Parameters in Humans (Oral Administration)
| Parameter | (S)-(-)-Propranolol | (R)-(+)-Propranolol | Reference |
| Cₘₐₓ (ng/mL) | ~40-90% higher than (R)-enantiomer | Lower than (S)-enantiomer | |
| AUC (ng·h/mL) | Significantly higher than (R)-enantiomer when administered as a racemate | Lower than (S)-enantiomer | |
| Plasma Protein Binding | Higher | Lower (13.0% vs 15.8% unbound in one study) | |
| Metabolism | Slower metabolism | Preferentially metabolized at low concentrations |
Specific Activities and Pharmacological Effects
(S)-(-)-Propranolol: The Active Beta-Blocker
The (S)-(-) enantiomer is the pharmacologically active component responsible for the beta-adrenergic blockade. It is estimated to be 60 to 100 times more potent than the (R)-(+) form in blocking beta-adrenergic receptors. This potent antagonism of β₁ and β₂ receptors leads to a reduction in heart rate, myocardial contractility, and blood pressure, which are the desired therapeutic effects.
(R)-(+)-Propranolol: Alternative Activities and Side Effects
While significantly less active as a beta-blocker, the (R)-(+) enantiomer is not inert. It exhibits other pharmacological properties, including:
-
Membrane-stabilizing activity: Both enantiomers possess membrane-stabilizing effects, which may contribute to antiarrhythmic properties.
-
Inhibition of thyroxine to triiodothyronine conversion: This effect is primarily attributed to the (R)-(+) isomer.
-
Potential for side effects: Although the direct beta-blocking side effects are less pronounced, the (R)-(+) enantiomer contributes to the overall side effect profile of racemic propranolol.
Experimental Protocols
Enantiomeric Separation by Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify the (S)-(-) and (R)-(+) enantiomers of propranolol hydrochloride.
Methodology:
-
Standard and Sample Preparation:
-
Prepare a stock solution of racemic this compound in a suitable solvent (e.g., methanol).
-
Prepare a working standard of the pure (S)-(-) isomer for peak identification.
-
For pharmaceutical preparations, dissolve the tablet in the solvent, sonicate, and filter to remove excipients.
-
-
Chromatographic Conditions:
-
Column: A chiral stationary phase (CSP) is essential. Commonly used columns include those based on amylose (B160209) or cellulose (B213188) derivatives, such as Chiralcel OD-H or ChiralPak IA.
-
Mobile Phase: A non-polar/polar organic solvent mixture is typically used. A common mobile phase consists of n-hexane or n-heptane with an alcohol modifier like ethanol (B145695) or isopropanol, and a small amount of an amine modifier such as diethylamine (B46881) or ammonia (B1221849) to improve peak shape. An example mobile phase is n-heptane/ethanol/diethylamine (80/20/0.1, v/v/v).
-
Flow Rate: Typically around 0.7 to 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 280-290 nm.
-
-
Data Analysis:
-
Inject the racemic mixture and the pure (S)-(-) isomer standard to determine the elution order of the enantiomers. Typically, the (S)-(-) isomer elutes before the (R)-(+) isomer.
-
Quantify the amount of each enantiomer by comparing the peak areas to a calibration curve generated from standards of known concentrations.
-
Assessment of Beta-Adrenergic Receptor Binding Affinity
Objective: To determine the binding affinity (Kᵢ) of each propranolol enantiomer to β₁ and β₂ adrenergic receptors.
Methodology:
-
Membrane Preparation:
-
Prepare cell membranes from a source rich in the target receptors, such as turkey erythrocyte ghosts or cell lines engineered to express human β₁ or β₂ adrenergic receptors.
-
-
Radioligand Binding Assay:
-
Use a radiolabeled antagonist with high affinity for beta-adrenergic receptors, such as [³H]-dihydroalprenolol.
-
Incubate the cell membranes with a fixed concentration of the radioligand in the presence of varying concentrations of the unlabeled propranolol enantiomers ((S)-(-) or (R)-(+)).
-
Allow the binding to reach equilibrium.
-
-
Separation and Quantification:
-
Separate the receptor-bound radioligand from the unbound radioligand, typically by rapid filtration.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the concentration of the competing enantiomer.
-
Calculate the IC₅₀ (the concentration of the enantiomer that inhibits 50% of the specific radioligand binding).
-
Determine the Kᵢ value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
Visualizations
Caption: Beta-adrenergic signaling pathway and the inhibitory action of (S)-propranolol.
Caption: Experimental workflow for the chiral separation of propranolol enantiomers using HPLC.
Conclusion
The pharmacological activity of this compound is predominantly attributed to its (S)-(-) enantiomer, which is a potent beta-adrenergic receptor antagonist. The (R)-(+) enantiomer, while largely inactive at beta-receptors, possesses other pharmacological properties and contributes to the overall drug profile. A thorough understanding of the distinct activities of each enantiomer is crucial for researchers, scientists, and drug development professionals in the fields of pharmacology, medicinal chemistry, and clinical practice. The methodologies outlined in this guide provide a framework for the accurate separation and characterization of these stereoisomers, facilitating further research and development in this area.
Propranolol Hydrochloride's Central Nervous System Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propranolol (B1214883) hydrochloride, a non-selective beta-adrenergic receptor antagonist, is a lipophilic compound that readily crosses the blood-brain barrier, leading to a range of effects within the central nervous system (CNS). While widely recognized for its cardiovascular applications, its impact on the CNS has garnered significant attention, particularly in the realms of anxiety disorders, post-traumatic stress disorder (PTSD), and migraine prophylaxis. This technical guide provides an in-depth overview of the mechanisms of action, effects on neurotransmitter systems, and behavioral consequences of propranolol within the CNS. It summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers and professionals in drug development.
Mechanism of Action in the Central Nervous System
Propranolol's primary mechanism of action in the CNS is the competitive, non-selective antagonism of β1 and β2-adrenergic receptors. These receptors are widely distributed throughout the brain and are activated by the catecholamines norepinephrine (B1679862) and epinephrine. By blocking these receptors, propranolol mitigates the effects of sympathetic nervous system activation within the brain.
Beyond its primary beta-blocking activity, evidence suggests that propranolol also interacts with serotonergic pathways. It has been shown to act as an antagonist at 5-HT1A and 5-HT1B receptors, which may contribute to its efficacy in migraine prophylaxis.
Signaling Pathways
The blockade of β-adrenergic receptors by propranolol initiates a cascade of intracellular events. The following diagram illustrates the canonical β-adrenergic signaling pathway and the inhibitory effect of propranolol.
The Discovery of Propranolol Hydrochloride: A Technical Whitepaper on a Cardiovascular Revolution
Foreword
The development of Propranolol (B1214883) Hydrochloride stands as a landmark achievement in 20th-century pharmacology and clinical medicine. It was not merely the discovery of a new molecule but the successful culmination of a rational, hypothesis-driven approach to drug design that has since become a cornerstone of the pharmaceutical industry. This technical guide delves into the historical and scientific journey of propranolol, from its conceptual origins to its synthesis and clinical validation. It is intended for researchers, scientists, and drug development professionals, providing an in-depth look at the experimental methodologies and quantitative data that underpinned this therapeutic revolution.
Historical Context: The Adrenergic Question
In the mid-20th century, the management of angina pectoris, a debilitating chest pain caused by inadequate oxygen supply to the heart, was limited and largely palliative. The prevailing therapeutic strategy focused on increasing oxygen supply through vasodilators like nitroglycerin. However, a pioneering Scottish pharmacologist, Sir James Black, posited a different approach: reducing the heart's demand for oxygen.
Black's work was built upon the foundational research of Raymond P. Ahlquist, who in 1948, proposed the existence of two distinct types of adrenergic receptors, which he termed alpha (α) and beta (β). Ahlquist observed that catecholamines like adrenaline (epinephrine) and noradrenaline (norepinephrine) elicited different responses in various tissues, leading him to theorize that these differences were mediated by different receptor subtypes.
Sir James Black, working at Imperial Chemical Industries (ICI) in the late 1950s and early 1960s, hypothesized that the excitatory effects of catecholamines on the heart—an increased heart rate and force of contraction—were mediated by β-adrenergic receptors. He reasoned that by blocking these receptors, he could decrease the heart's workload and, consequently, its oxygen demand, thereby providing relief for angina sufferers. This marked a significant shift in thinking, from treating the symptoms to targeting the underlying physiological stress on the heart. For his groundbreaking work, Sir James Black was awarded the Nobel Prize in Medicine in 1988.[1][2][3]
The Path to Propranolol: A Timeline of Discovery
The development of propranolol was a systematic process of chemical modification and pharmacological testing. The initial breakthrough came with the synthesis of dichloroisoprenaline (DCI), a compound that showed β-blocking activity but also had partial agonist effects. This was followed by the development of pronethalol, the first β-blocker to be tested in humans. However, concerns about its potential carcinogenicity led to its withdrawal.
This iterative process of synthesis and testing culminated in the creation of propranolol in 1962. Propranolol was found to be a potent, non-selective β-blocker, lacking the intrinsic sympathomimetic activity of its predecessors and possessing a more favorable safety profile. Clinical trials rapidly confirmed its efficacy in treating angina pectoris, and it was first approved for medical use in 1964.
Experimental Protocols
The discovery and validation of propranolol were underpinned by rigorous experimental work. The following sections detail the methodologies for its chemical synthesis and key pharmacological assays.
Chemical Synthesis of Propranolol Hydrochloride
The synthesis of propranolol is a two-step process, starting from 1-naphthol (B170400).
Step 1: Synthesis of 1-(1-naphthyloxy)-2,3-epoxypropane
-
Reactants: 1-naphthol and epichlorohydrin (B41342).
-
Procedure: 1-naphthol is reacted with an excess of epichlorohydrin in the presence of a base, such as sodium hydroxide, which acts as a catalyst and acid scavenger.
-
Reaction Conditions: The mixture is typically heated to facilitate the reaction.
-
Purification: The resulting intermediate, 1-(1-naphthyloxy)-2,3-epoxypropane, is isolated and purified, often through distillation under reduced pressure.
Step 2: Synthesis of Propranolol
-
Reactants: 1-(1-naphthyloxy)-2,3-epoxypropane and isopropylamine (B41738).
-
Procedure: The purified intermediate from Step 1 is reacted with isopropylamine. The amine group of isopropylamine attacks the epoxide ring, leading to its opening and the formation of propranolol.
-
Reaction Conditions: This reaction is typically carried out in a suitable solvent, such as ethanol, and may be heated to increase the reaction rate.
-
Formation of Hydrochloride Salt: The resulting propranolol base is then treated with hydrochloric acid to form the more stable and water-soluble hydrochloride salt.
-
Purification: The final product, this compound, is purified by recrystallization.
Pharmacological Assays
The characterization of propranolol's activity relied on a variety of in vitro and in vivo assays.
This assay was crucial for determining the affinity of propranolol for β-adrenergic receptors.
-
Objective: To quantify the binding affinity (Ki) of propranolol to β1- and β2-adrenergic receptors.
-
Materials:
-
Membrane preparations from tissues or cells expressing β-adrenergic receptors (e.g., rat heart for β1, rat lung for β2).
-
A radiolabeled ligand with high affinity for β-receptors (e.g., [³H]-dihydroalprenolol).
-
Unlabeled propranolol at various concentrations.
-
Assay buffer (e.g., Tris-HCl with MgCl₂).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled propranolol.
-
Allow the binding to reach equilibrium.
-
Separate the receptor-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity trapped on the filters using a scintillation counter.
-
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of propranolol that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[4][5][6]
This assay measures the functional consequence of β-receptor blockade.
-
Objective: To determine the effect of propranolol on the production of cyclic AMP (cAMP), a second messenger in the β-adrenergic signaling pathway.
-
Materials:
-
Intact cells expressing β-adrenergic receptors.
-
A β-adrenergic agonist (e.g., isoproterenol).
-
Propranolol at various concentrations.
-
A phosphodiesterase inhibitor (to prevent cAMP degradation).
-
A commercial cAMP assay kit (e.g., ELISA-based).
-
-
Procedure:
-
Pre-incubate the cells with varying concentrations of propranolol.
-
Stimulate the cells with a fixed concentration of a β-adrenergic agonist in the presence of a phosphodiesterase inhibitor.
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the amount of cAMP produced using a suitable assay kit.
-
-
Data Analysis: The results demonstrate the ability of propranolol to inhibit agonist-induced cAMP production, confirming its antagonist activity.[7][8][9][10]
Quantitative Data
The following tables summarize key quantitative data from pharmacological studies and early clinical trials of propranolol.
Receptor Binding Affinity
| Receptor Subtype | Radioligand | Tissue Source | Propranolol Ki (nM) |
| β1-adrenergic | [³H]-Dihydroalprenolol | Rat Heart | 1.5 - 5.0 |
| β2-adrenergic | [³H]-Dihydroalprenolol | Rat Lung | 1.0 - 4.0 |
Note: Ki values can vary depending on the specific experimental conditions.
Early Clinical Trial Data: Angina Pectoris
A dose-response study in patients with angina pectoris yielded the following results:[11][12]
| Daily Propranolol Dose | Mean Reduction in Angina Attacks (%) | Mean Reduction in Nitroglycerin Consumption (%) |
| 80 mg | Not significant | Not significant |
| 160 mg | Significant | Significant |
| 320 mg | Significant | Significant |
In a separate study, a progressive reduction in angina attacks was observed with increasing dosage, up to an average of 417 mg per day.[12]
Early Clinical Trial Data: Hypertension
A double-blind, placebo-controlled crossover trial in patients with essential hypertension provided the following data:[13][14]
| Treatment | Mean Systolic Blood Pressure (mmHg) | Mean Diastolic Blood Pressure (mmHg) |
| Untreated | 190 | 111 |
| Propranolol (120-320 mg/day) | 153 | 91 |
| Placebo | Returned to hypertensive levels | Returned to hypertensive levels |
Visualizations: Pathways and Processes
The following diagrams, generated using the DOT language, illustrate key concepts in the discovery and action of propranolol.
The Logical Pathway of Sir James Black's Discovery
Propranolol Drug Discovery and Development Workflow (circa 1960s)
Beta-Adrenergic Receptor Signaling Pathway and Propranolol's Mechanism of Action
Conclusion
The discovery of this compound was a paradigm shift in cardiovascular medicine. It validated the principles of rational drug design and introduced a new class of drugs that have saved countless lives and improved the quality of life for millions. The systematic approach taken by Sir James Black and his team at ICI, from hypothesis to clinical reality, serves as a powerful model for drug discovery and development. The detailed experimental protocols and quantitative data presented in this whitepaper offer a glimpse into the rigorous science that fueled this medical breakthrough, a breakthrough that continues to have a profound impact on the treatment of heart disease, hypertension, and a range of other conditions.
References
- 1. Sir James Black | Scottish Pharmacologist, Development of Propranolol | Britannica [britannica.com]
- 2. Sir James Black and propranolol. The role of the basic sciences in the history of cardiovascular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. James Black (pharmacologist) - Wikipedia [en.wikipedia.org]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. β‐Adrenergic Blockers Increase cAMP and Stimulate Insulin Secretion Through a PKA/RYR2/TRPM5 Pathway in Pancreatic β‐Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. β-blockers augment L-type Ca2+ channel activity by targeting spatially restricted β2AR signaling in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Dose response effectiveness of propranolol for the treatment of angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Propranolol in the treatment of angina: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Controlled trial of propranolol in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Propranolol in hypertension: a dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]
Propranolol Hydrochloride: Unveiling Signaling Pathways Beyond Beta-Blockade
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Propranolol (B1214883) hydrochloride, a non-selective beta-adrenergic receptor antagonist, has been a cornerstone in cardiovascular medicine for decades. Its primary mechanism of action involves the competitive blockade of β1 and β2 adrenergic receptors, leading to decreased heart rate, myocardial contractility, and blood pressure. However, a growing body of evidence reveals that propranolol's pharmacological activities extend far beyond its canonical beta-blocking effects. This technical guide provides an in-depth exploration of these non-canonical signaling pathways, offering valuable insights for researchers, scientists, and drug development professionals. By delving into its multifaceted interactions with various cellular signaling cascades, we aim to uncover the broader therapeutic potential of this well-established drug.
This document summarizes key quantitative data, provides detailed experimental protocols for cited studies, and visualizes the complex signaling networks influenced by propranolol.
Modulation of Cancer Progression Pathways
Recent research has highlighted propranolol's significant anti-neoplastic properties, mediated through mechanisms independent of its beta-adrenergic receptor antagonism. These effects encompass the inhibition of angiogenesis, induction of apoptosis, and cell cycle arrest.
Anti-Angiogenic Effects
Propranolol has been shown to inhibit the formation of new blood vessels, a critical process for tumor growth and metastasis. This anti-angiogenic activity is mediated, in part, through the downregulation of key pro-angiogenic factors.
One of the primary targets of propranolol in this context is the Vascular Endothelial Growth Factor (VEGF) signaling pathway. Propranolol has been observed to decrease the expression of VEGF, a potent stimulator of angiogenesis.
Induction of Apoptosis
Propranolol can trigger programmed cell death in various cancer cell lines through the modulation of key apoptotic regulators. This includes the activation of the intrinsic and extrinsic apoptosis pathways.
Cell Cycle Arrest
Propranolol has been demonstrated to halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 and S phases.
Data Presentation: Propranolol's Effect on Cancer Cell Viability
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) |
| A375 | Melanoma | AlamarBlue | 24 | 98.17 |
| A375 | Melanoma | AlamarBlue | 48 | 75.33 |
| A375 | Melanoma | AlamarBlue | 72 | 65.33 |
| P-3 | Acral Melanoma | AlamarBlue | 24 | 148.60 |
| P-3 | Acral Melanoma | AlamarBlue | 48 | 125.43 |
| P-3 | Acral Melanoma | AlamarBlue | 72 | 116.86 |
| P-6 | Acral Melanoma | AlamarBlue | 24 | 118.23 |
| P-6 | Acral Melanoma | AlamarBlue | 48 | 98.76 |
| P-6 | Acral Melanoma | AlamarBlue | 72 | 88.24 |
Experimental Protocols
Cell Viability Assay (AlamarBlue®)
-
Cell Seeding: Plate melanoma cells (e.g., A375, P-3, P-6) in 96-well plates at a density of 2 x 10³ cells per well and incubate overnight.
-
Treatment: Treat the cells with varying concentrations of propranolol hydrochloride (e.g., 25 µM to 400 µM) for 24, 48, and 72 hours.
-
AlamarBlue® Addition: Following the incubation period, add 10% (v/v) of AlamarBlue® reagent to each well.
-
Incubation: Incubate the plates for an additional 4 hours at 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity using a spectrophotometer with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curves.
Interaction with Serotonin (B10506) (5-HT) Receptors
Propranolol exhibits notable binding affinity for several serotonin (5-HT) receptor subtypes, a mechanism that is distinct from its beta-adrenergic blockade. This interaction may contribute to some of its neuropsychiatric effects.
Data Presentation: Propranolol Binding Affinity for Serotonin Receptors
| Receptor Subtype | Species | Ki (nM) |
| 5-HT1A | Human | 115 |
| 5-HT1B | Human | 17 |
| 5-HT1D | Human | 10200 |
| 5-HT2A | Human | 1300 |
| 5-HT2C | Human | 1300 |
Experimental Protocols
Radioligand Binding Assay for Serotonin Receptors
-
Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing the 5-HT receptor subtype of interest.
-
Incubation: Incubate the membranes with a specific radioligand (e.g., [³H]-8-OH-DPAT for 5-HT1A receptors) and varying concentrations of propranolol in a suitable buffer.
-
Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value of propranolol (the concentration that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Impact on Cellular Membranes
Propranolol, due to its amphiphilic nature, can intercalate into cell membranes, thereby altering their physical properties, such as fluidity. This can have downstream effects on membrane-bound proteins and signaling pathways.
Experimental Protocols
Membrane Fluidity Measurement using Fluorescence Polarization
-
Probe Incorporation: Incubate isolated cell membranes or liposomes with a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), which partitions into the hydrophobic core of the lipid bilayer.
-
Propranolol Treatment: Add varying concentrations of propranolol to the membrane suspension.
-
Fluorescence Polarization Measurement: Excite the sample with vertically polarized light and measure the intensity of the emitted light in both the vertical and horizontal planes.
-
Calculation of Anisotropy: Calculate the fluorescence anisotropy (r) using the formula: r = (I_vv - G * I_vh) / (I_vv + 2 * G * I_vh), where I_vv and I_vh are the fluorescence intensities with the excitation and emission polarizers oriented vertically-vertically and vertically-horizontally, respectively, and G is the grating correction factor.
-
Data Interpretation: A decrease in fluorescence anisotropy indicates an increase in membrane fluidity.
Modulation of Ion Channels
Beyond its effects on GPCRs, propranolol can directly interact with and modulate the activity of various ion channels, including calcium (Ca²⁺) and sodium (Na⁺) channels.
Calcium Channel Modulation
Propranolol has been shown to interact with ryanodine (B192298) receptors (RyRs), which are intracellular calcium release channels. This interaction is complex and can be either inhibitory or stimulatory depending on the experimental conditions. For instance, in the presence of low NaCl concentrations, propranolol inhibits ryanodine binding with a half-maximal inhibition at 1.2 mM. Propranolol can also completely block the channel opening of reconstituted RyR. Furthermore, studies have indicated that propranolol can act as a calcium channel blocker in retinal microarteries, with an ED50 value of approximately 10⁻⁵ M.
Sodium Channel Blockade
Propranolol exhibits local anesthetic properties through the blockade of voltage-gated sodium channels. This effect is not stereospecific, with both R-(+) and S-(-) enantiomers showing similar blocking potency. The IC50 for tonic block of NaV1.5 channels is approximately 21.4 µM for R-(+)-propranolol and 23.6 µM for S-(-)-propranolol. For use-dependent block, the IC50 values are significantly lower, at 2.7 µM and 2.6 µM, respectively.
Influence on Nitric Oxide (NO) Signaling
Propranolol can also modulate the nitric oxide (NO) signaling pathway. Studies have shown that propranolol can induce sinusoidal relaxation in the liver, an effect that is abolished by a nitric oxide synthase (NOS) inhibitor, suggesting that propranolol's effect is NO-mediated. Additionally, in patients with resistant hypertension, propranolol treatment led to a greater mean reduction in nitrate (B79036) and nitrite (B80452) levels compared to placebo, although the results were not statistically significant.
Experimental Protocols
Measurement of Nitric Oxide Production (Griess Assay)
-
Cell Culture and Treatment: Culture appropriate cells (e.g., endothelial cells, macrophages) and treat with propranolol.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.
-
Reaction: Mix the cell culture supernatant with the Griess reagent and incubate at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite.
Conclusion
The evidence presented in this technical guide clearly demonstrates that this compound is a pharmacologically diverse molecule with a range of activities that extend beyond its well-characterized beta-adrenergic receptor blockade. Its ability to modulate cancer progression pathways, interact with serotonin receptors, alter membrane fluidity, and influence ion channel and nitric oxide signaling opens up new avenues for its therapeutic application. For researchers and drug development professionals, a deeper understanding of these non-canonical pathways is crucial for repositioning this established drug for novel indications and for the development of new therapeutics with improved efficacy and safety profiles. The provided quantitative data and experimental protocols serve as a valuable resource for furthering research into the multifaceted roles of propranolol.
Propranolol Hydrochloride: An In-Depth Technical Guide to its Molecular Targets in Non-Cardiac Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propranolol (B1214883) hydrochloride, a non-selective beta-adrenergic receptor antagonist, has been a cornerstone in cardiovascular medicine for decades. However, a growing body of evidence reveals its significant pharmacological effects in a variety of non-cardiac tissues. This technical guide provides a comprehensive overview of the molecular targets of propranolol hydrochloride outside of the cardiovascular system, with a focus on its emerging applications in oncology, dermatology, and bone biology. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes complex signaling pathways to support further research and drug development efforts.
Core Molecular Interactions
Propranolol's primary mechanism of action is the competitive blockade of β1 and β2-adrenergic receptors.[1][] This antagonism prevents the binding of endogenous catecholamines like epinephrine (B1671497) and norepinephrine, thereby modulating downstream signaling cascades. While its affinity for β-receptors is well-established, propranolol also exhibits off-target effects, notably on serotonin (B10506) receptors, which contribute to its diverse pharmacological profile.[3][4]
Quantitative Data: Binding Affinities and Potency
The following tables summarize the binding affinities (Ki) and potency (IC50/EC50) of propranolol for various molecular targets in non-cardiac tissues.
| Target Receptor | Tissue/Cell Type | Ligand | Ki (nM) | Reference(s) |
| 5-HT1A | Rat Hippocampus | [3H]8-OH-DPAT | 173.78 | [5] |
| 5-HT1B | Rat Striatum | [3H]5-HT | 17 | [5] |
| 5-HT1B | Rat Frontal Cortex | [3H]5-HT | 489.78 | [4] |
| 5-HT1Dβ (T355N mutant) | --- | --- | 16 | [3] |
| 5-HT1Dβ (wild-type) | --- | --- | 10200 | [3] |
Table 1: Binding Affinities (Ki) of Propranolol for Serotonin Receptors.
| Cell Line | Tissue of Origin | Assay | IC50/EC50 (µM) | Time Point | Reference(s) |
| HepG2 | Liver Cancer | MTT | 40-80 | 48h | [6] |
| HepG2.2.15 | Liver Cancer | MTT | 40-80 | 48h | [6] |
| A375 | Melanoma | Cell Viability | 65.33 - 98.17 | 24-72h | [7] |
| P-3 | Acral Melanoma | Cell Viability | 116.86 - 148.60 | 24-72h | [7] |
| P-6 | Acral Melanoma | Cell Viability | 88.24 - 118.23 | 24-72h | [7] |
| SKOV-3 | Ovarian Cancer | Cell Viability | ~80-100 | 48h | [8] |
| A2780 | Ovarian Cancer | Cell Viability | ~80-100 | 48h | [8] |
| Molt-4 | Leukemia | Trypan Blue/MTT | >200 | 12-48h | [9] |
| Jurkat | Leukemia | Trypan Blue/MTT | >200 | 12-48h | [9] |
| U937 | Leukemia (Monocyte) | Trypan Blue/MTT | >200 | 12-48h | [9] |
| A549 | Lung Adenocarcinoma | MTT | >500 (3h), ~500 (20h) | 3h, 20h | [10] |
| HUVEC | Endothelial Cells | Cell Viability | 15 | Not Specified | [11] |
| HUVEC | VEGFR-2 Phosphorylation | Western Blot | 18 | 1h pre-incubation | [12] |
Table 2: IC50/EC50 Values of Propranolol in Various Non-Cardiac Cell Lines.
Key Non-Cardiac Tissue Targets and Signaling Pathways
Hemangioma and Angiogenesis
Propranolol is the first-line treatment for infantile hemangiomas. Its therapeutic effect is primarily attributed to the inhibition of angiogenesis.
Molecular Targets:
-
β2-Adrenergic Receptors: Expressed on hemangioma-derived endothelial cells (HemECs) and stem cells (HemSCs).
-
Vascular Endothelial Growth Factor (VEGF) Receptor 2 (VEGFR-2): Propranolol inhibits VEGF-induced phosphorylation of VEGFR-2.[12]
Signaling Pathways:
Propranolol downregulates the VEGF signaling pathway, leading to decreased proliferation, migration, and tube formation of endothelial cells. It also induces apoptosis in these cells. Key downstream effectors include the inhibition of the PI3K/Akt/eNOS pathway and the MAPK/ERK pathway.[12][13][14] Propranolol has also been shown to downregulate miR-4295, which in turn suppresses the expression of VEGF and other pro-angiogenic factors.[11]
Propranolol inhibits angiogenesis by blocking β2-AR and VEGFR-2 signaling.
Cancer
Propranolol exhibits anti-tumor effects in various cancers by targeting β-adrenergic receptors on tumor cells and modulating the tumor microenvironment.
Molecular Targets:
-
β1 and β2-Adrenergic Receptors: Expressed on various cancer cells, including liver, melanoma, and ovarian cancer cells.[6][7][8]
Signaling Pathways:
Propranolol can induce cell cycle arrest and apoptosis in cancer cells.[6][7][8] It has been shown to inhibit the AKT and MAPK signaling pathways, which are crucial for cancer cell proliferation and survival.[7][15] In some cancers, propranolol-induced apoptosis is mediated through the generation of reactive oxygen species (ROS) and activation of the JNK signaling pathway.[8]
Propranolol inhibits cancer cell proliferation and induces apoptosis.
Bone
Propranolol's effect on bone metabolism is complex and appears to be dose-dependent. It influences both bone formation and resorption.
Molecular Targets:
-
β2-Adrenergic Receptors: Expressed on osteoblasts.
Signaling Pathways:
The sympathetic nervous system, through β2-adrenergic signaling in osteoblasts, generally inhibits bone formation and stimulates bone resorption by increasing the expression of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) and decreasing the expression of Osteoprotegerin (OPG). Propranolol, by blocking this signaling, can potentially shift the balance towards bone formation.
Propranolol modulates bone remodeling by altering RANKL/OPG signaling.
Central Nervous System (CNS)
Propranolol readily crosses the blood-brain barrier and exerts various effects on the CNS.
Molecular Targets:
-
β-Adrenergic Receptors: Widely distributed in the brain.
-
Serotonin (5-HT) Receptors: Propranolol exhibits binding affinity for 5-HT1A and 5-HT1B receptors.[4][5]
Signaling Pathways:
The central actions of propranolol are complex and not fully elucidated. Its anxiolytic effects are thought to be mediated by the blockade of central β-adrenergic receptors. Its interaction with serotonergic pathways may also contribute to its neuropsychiatric effects.[16] Recent studies suggest that propranolol can affect the expression of genes involved in calcium signaling, endosomal sorting, and axon guidance in neural cells.[17][18]
Liver
The liver is the primary site of propranolol metabolism.
Molecular Targets:
-
Cytochrome P450 Enzymes: CYP2D6, CYP1A2, and CYP2C19 are responsible for metabolizing propranolol.[19]
-
β-Adrenergic Receptors: Both β1 and β2-adrenergic receptors are expressed on hepatocytes.[20][21]
Pharmacological Effects:
Propranolol can reduce hepatic blood flow. In liver cancer cell lines, it has been shown to decrease the expression of β2-adrenergic receptors more significantly than β1 receptors and to induce S-phase arrest and apoptosis.[6][20]
Lung
As a non-selective beta-blocker, propranolol's effects on the lungs are a significant clinical consideration.
Molecular Targets:
-
β2-Adrenergic Receptors: Located on bronchial smooth muscle.
Pharmacological Effects:
Blockade of β2-adrenergic receptors in the lungs can lead to bronchoconstriction, which is a major concern for patients with asthma or chronic obstructive pulmonary disease (COPD). However, some studies suggest that propranolol may also have anti-inflammatory effects in the lungs. In vitro studies have shown that propranolol can be cytotoxic to lung cells at high concentrations.[10]
Detailed Experimental Protocols
Cell Viability and Cytotoxicity Assays
a) MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate overnight.
-
Treat cells with various concentrations of this compound for desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.[12][22]
-
b) Trypan Blue Exclusion Assay
This assay distinguishes viable from non-viable cells based on membrane integrity.
-
Protocol:
-
Seed cells in 24-well plates and treat with propranolol as described for the MTT assay.[22]
-
After treatment, detach the cells and resuspend them in culture medium.
-
Mix an aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
Workflow for assessing cell viability after propranolol treatment.
Apoptosis Assays
a) Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry
This method detects early (Annexin V positive, PI negative) and late (Annexin V and PI positive) apoptotic cells.
-
Protocol:
-
Treat cells with propranolol for the desired time.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
b) Caspase Activity Assay
This assay measures the activity of key apoptosis-mediating enzymes, such as caspase-3 and -7.
-
Protocol:
-
Seed cells in a white-walled 96-well plate and treat with propranolol.
-
Add a commercially available caspase-glo 3/7 reagent to each well.
-
Incubate at room temperature for 1-2 hours.
-
Measure luminescence using a plate reader.[12]
-
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
-
Protocol:
-
Lyse propranolol-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.[23]
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the protein of interest (e.g., p-ERK, cleaved caspase-3) overnight at 4°C.[13][14]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[24]
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is used to quantify the concentration of a specific protein in a sample.
-
Protocol for OPG/RANKL Quantification:
-
Coat a 96-well plate with a capture antibody specific for OPG or RANKL.
-
Add standards and samples (e.g., cell culture supernatant, serum) to the wells and incubate.
-
Wash the wells and add a biotinylated detection antibody.
-
Incubate and wash, then add streptavidin-HRP conjugate.
-
Incubate and wash, then add a TMB substrate solution.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.[25][26][27][28]
-
Conclusion
This compound's molecular targets extend far beyond the cardiovascular system, with profound implications for various non-cardiac tissues. Its ability to modulate key signaling pathways involved in cell proliferation, apoptosis, and angiogenesis has opened up new avenues for its therapeutic application, particularly in the fields of oncology and the treatment of vascular anomalies. This guide provides a foundational understanding of these non-cardiac actions, offering valuable quantitative data and experimental protocols to aid researchers in further exploring the therapeutic potential of this versatile drug. Continued investigation into the nuanced molecular mechanisms of propranolol in different tissue contexts will be crucial for optimizing its clinical use and developing novel therapeutic strategies.
References
- 1. droracle.ai [droracle.ai]
- 3. The binding of propranolol at 5-hydroxytryptamine1D beta T355N mutant receptors may involve formation of two hydrogen bonds to asparagine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereoselective blockade at [3H]5-HT binding sites and at the 5-HT autoreceptor by propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (-)-propranolol | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Propranolol suppresses the proliferation and induces the apoptosis of liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Propranolol induced G0/G1/S phase arrest and apoptosis in melanoma cells via AKT/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Propranolol induced apoptosis and autophagy via the ROS/JNK signaling pathway in Human Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Sensitivity of Leukemia Cells to Propranolol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Propranolol cytotoxicity in rat and human lung in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Propranolol suppresses HUVEC viability, migration, VEGF expression, and promotes apoptosis by downregulation of miR-4295 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Propranolol Suppresses Proliferation and Migration of HUVECs through Regulation of the miR-206/VEGFA Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The affinity of (-)-propranolol for beta 1- and beta 2-adrenoceptors of human heart. Differential antagonism of the positive inotropic effects and adenylate cyclase stimulation by (-)-noradrenaline and (-)-adrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Transcriptomic effects of propranolol and primidone converge on molecular pathways relevant to essential tremor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Transcriptomic effects of propranolol and primidone converge on molecular pathways relevant to essential tremor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Propranolol - Wikipedia [en.wikipedia.org]
- 20. spandidos-publications.com [spandidos-publications.com]
- 21. Propranolol, a β-adrenoceptor antagonist, worsens liver injury in a model of non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. bio-rad.com [bio-rad.com]
- 24. cytivalifesciences.com [cytivalifesciences.com]
- 25. Human OPG(Osteoprotegerin) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 26. raybiotech.com [raybiotech.com]
- 27. biovendor.com [biovendor.com]
- 28. assaygenie.com [assaygenie.com]
The Structural Ballet of Propranolol Analogs: An In-depth Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Propranolol (B1214883), the prototypical β-adrenergic receptor antagonist, has been a cornerstone in the treatment of cardiovascular diseases for decades. Its discovery and development paved the way for a deeper understanding of the intricate interactions between ligands and G-protein coupled receptors (GPCRs). This technical guide delves into the core principles of the structure-activity relationship (SAR) of propranolol hydrochloride analogs, providing a comprehensive overview for researchers and professionals engaged in the design and development of novel therapeutics targeting the β-adrenergic system.
Core Principles of Propranolol's Bioactivity
The biological activity of propranolol and its analogs is intrinsically linked to their molecular architecture. The aryloxypropanolamine pharmacophore is the quintessential feature, with specific structural components dictating the potency and selectivity of these compounds.
The Aryloxypropanolamine Backbone: The fundamental scaffold for β-adrenergic blockade consists of an aromatic ring linked to a propanolamine (B44665) side chain via an ether oxygen. This arrangement is crucial for orienting the key interacting moieties within the receptor's binding pocket.[1][2]
Stereochemistry is Paramount: The hydroxyl group on the C2 position of the propanolamine side chain is a critical determinant of activity. The (S)-enantiomer of propranolol is approximately 100-fold more potent than the (R)-enantiomer, highlighting the stereospecific nature of the interaction with the β-adrenergic receptor.[3] This underscores the importance of a precise three-dimensional fit for effective receptor antagonism.
The Nature of the Aromatic Ring: The naphthalene (B1677914) ring system of propranolol contributes significantly to its high affinity, primarily through hydrophobic interactions within the binding site. Modifications to this aromatic moiety can profoundly impact both potency and selectivity. For instance, replacing the naphthalene ring with other aromatic or heteroaromatic systems can alter the compound's interaction with different β-receptor subtypes (β1 and β2).[1]
The Amino Substituent: The secondary amine in the propanolamine side chain is essential for activity. The isopropyl group on the nitrogen atom of propranolol is considered optimal for high-affinity binding. Bulky substituents on the nitrogen are generally well-tolerated and can influence the overall pharmacological profile.[1][2]
Quantitative Structure-Activity Relationship Data
The following tables summarize the quantitative data on the β-adrenergic receptor binding affinity and functional antagonism of propranolol and a selection of its analogs. These values, primarily Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration), provide a quantitative measure of the compounds' potency.
| Compound | Modification | β1-AR Ki (nM) | β2-AR Ki (nM) | β1/β2 Selectivity Ratio |
| (S)-Propranolol | - | 1.1 | 0.8 | 0.73 |
| (R)-Propranolol | Inversion of Stereocenter | 180 | 120 | 0.67 |
| Atenolol | para-acetamido substitution on phenyl ring | 170 | 1740 | 10.2 |
| Metoprolol | para-methoxyethyl substitution on phenyl ring | 48 | 1200 | 25 |
| Practolol | para-acetamido substitution on phenyl ring | 40 | 1200 | 30 |
| Pindolol | Indole aromatic ring | 1.3 | 0.4 | 0.31 |
Note: Ki values are compiled from various sources and experimental conditions may vary. The selectivity ratio is calculated as Ki(β2)/Ki(β1). A higher ratio indicates greater β1 selectivity.
| Compound | Assay | IC50 (nM) |
| Propranolol | Inhibition of isoproterenol-induced tachycardia | ~18 |
| 4-methoxy Propranolol | Not specified | 5 (Activity in mg) |
| 7-hydroxy Propranolol | Not specified | 10 (Activity in mg) |
Note: IC50 values can vary significantly depending on the specific assay and tissue used.[4][5]
Experimental Protocols
The evaluation of propranolol analogs typically involves a combination of receptor binding assays and functional assays to determine their affinity for β-adrenergic receptors and their ability to antagonize agonist-induced responses.
Radioligand Competition Binding Assay
This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To determine the affinity of propranolol analogs for β1- and β2-adrenergic receptors.
Principle: The assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, from which the Ki can be calculated.
Materials:
-
Membrane preparations from cells expressing human β1- or β2-adrenergic receptors.
-
Radioligand: [³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Cyanopindolol (CYP).
-
Unlabeled propranolol (for defining non-specific binding).
-
Test compounds (propranolol analogs).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
50 µL of membrane preparation.
-
25 µL of assay buffer or unlabeled propranolol (10 µM final concentration for non-specific binding).
-
25 µL of various concentrations of the test compound.
-
-
Initiation of Reaction: Add 25 µL of the radioligand (at a concentration close to its Kd) to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes to allow the binding to reach equilibrium.
-
Termination of Reaction: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: cAMP Accumulation Assay
This assay measures the ability of a compound to antagonize the agonist-induced production of cyclic AMP (cAMP), a key second messenger in the β-adrenergic signaling pathway.
Objective: To determine the functional antagonist potency of propranolol analogs.
Principle: β-adrenergic receptor activation by an agonist (e.g., isoproterenol) stimulates adenylyl cyclase to produce cAMP. An antagonist will inhibit this agonist-induced cAMP production in a dose-dependent manner.
Materials:
-
Cells expressing the β-adrenergic receptor of interest (e.g., CHO or HEK293 cells).
-
Isoproterenol (B85558) (agonist).
-
Propranolol analogs (test compounds).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and grow to confluence.
-
Pre-incubation with Antagonist: Wash the cells and pre-incubate them with varying concentrations of the propranolol analog in the presence of a phosphodiesterase inhibitor for 15-30 minutes.
-
Agonist Stimulation: Add a fixed concentration of isoproterenol (typically the EC80) to stimulate cAMP production.
-
Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Detection: Measure the cAMP levels using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of the antagonist.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.
-
Visualizing the Molecular Landscape
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, depict key pathways and workflows.
Caption: Key structural features of propranolol analogs and their influence on biological activity.
Caption: The β-adrenergic signaling pathway illustrating the mechanism of action of propranolol.
Caption: A typical experimental workflow for the evaluation of propranolol analogs.
Conclusion
The structure-activity relationship of propranolol analogs is a well-established field that continues to provide valuable insights for the design of new β-blockers with improved therapeutic profiles. A thorough understanding of the key structural requirements for high-affinity binding and functional antagonism, coupled with robust experimental evaluation, is essential for the successful development of the next generation of β-adrenergic receptor modulators. This guide provides a foundational understanding of these principles, offering a valuable resource for researchers dedicated to advancing cardiovascular pharmacology.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol | Pharmaguideline [pharmaguideline.com]
- 3. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for HPLC and UPLC Method Development for Propranolol Hydrochloride Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propranolol Hydrochloride is a non-selective beta-blocker widely used in the treatment of hypertension, angina pectoris, and cardiac arrhythmias. Accurate and reliable quantification of this compound in bulk drug and pharmaceutical dosage forms is crucial for quality control and stability studies. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful analytical techniques that offer high specificity, sensitivity, and resolution for this purpose.
This document provides detailed application notes and protocols for the development and validation of HPLC and UPLC methods for the quantification of this compound. The methodologies are based on established and validated procedures to ensure robustness and reproducibility.
High-Performance Liquid Chromatography (HPLC) Method
The HPLC method is a robust and widely used technique for the routine analysis of this compound. It is particularly useful for stability-indicating assays where the separation of the active pharmaceutical ingredient (API) from its degradation products is critical.
Chromatographic Conditions
A variety of HPLC methods have been developed for this compound analysis. A summary of typical chromatographic conditions is presented in the table below.
| Parameter | HPLC Method 1 | HPLC Method 2 | HPLC Method 3 |
| Column | PURITUS C18 (250 mm x 4.6 mm, 5 µm)[1] | Waters C18 (250 mm x 4.6 mm, 5 µm)[2] | Luna C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Ammonium (B1175870) phosphate (B84403) buffer (pH 3.0) and Acetonitrile (Gradient)[1] | Acetonitrile: 0.4% KH2PO4 (pH 3.52) (60:40 v/v)[2] | Buffer (5.0 g Triethylamine/1000ml water, pH 4.0 with HCOOH): Acetonitrile (70:30 v/v) |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[2] | 1.5 mL/min |
| Detection Wavelength | 245 nm[1] | 229 nm[2] | 225 nm |
| Injection Volume | 20 µL[1] | 20 µL[2] | 20 µL |
| Column Temperature | 25 °C[1] | Ambient | Ambient |
| Retention Time | ~7.4 min[1] | ~2.33 min[2] | ~8.5 min |
Experimental Protocol: Stability-Indicating HPLC Method
This protocol describes a stability-indicating RP-HPLC method for the quantification of this compound.
1. Preparation of Solutions
-
Diluent: Prepare a mixture of Acetonitrile and water in a 50:50 (v/v) ratio.[1]
-
Mobile Phase:
-
Buffer Preparation: Prepare an ammonium phosphate buffer and adjust the pH to 3.0.
-
Mobile Phase Preparation: Mix the buffer and Acetonitrile according to the gradient program. Filter through a 0.45 µm membrane filter and degas.
-
-
Standard Stock Solution: Accurately weigh and transfer about 25 mg of this compound working standard into a 25 mL volumetric flask. Add a small amount of diluent to dissolve, then dilute to volume with the diluent to obtain a concentration of 1000 µg/mL.
-
Working Standard Solution: From the standard stock solution, prepare a working standard solution of a suitable concentration (e.g., 400 µg/mL) by diluting with the diluent.[1]
-
Sample Preparation (Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Transfer a portion of the powder equivalent to 20 mg of this compound into a 25 mL volumetric flask.[1]
-
Add about 20 mL of diluent, sonicate for 5 minutes to dissolve, and then dilute to volume with the diluent.[1]
-
Filter the solution through a 0.45 µm syringe filter.
-
Further dilute the filtered solution with the diluent to achieve a final concentration within the linear range of the method (e.g., 400 µg/mL).[1]
-
2. Chromatographic Analysis
-
Set up the HPLC system with the specified column and chromatographic conditions.
-
Inject 20 µL of the blank (diluent), followed by the working standard solution and the sample solution.
-
Record the chromatograms and measure the peak areas.
3. Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies are performed.[1]
-
Acid Degradation: To 1 mL of the sample stock solution, add 1 mL of 1N HCl and reflux at 60°C for 2 hours. Neutralize the solution with 1N NaOH before dilution.[1]
-
Alkali Degradation: To 1 mL of the sample stock solution, add 1 mL of 1N NaOH and reflux at 60°C for 3 hours. Neutralize the solution with 1N HCl before dilution.[1]
-
Oxidative Degradation: To 1 mL of the sample stock solution, add 1 mL of 3% H2O2 and keep at room temperature for 7 days.[1]
-
Thermal Degradation: Expose the powdered tablet formulation to a temperature of 100°C for 7 days.[1]
-
Photolytic Degradation: Expose the powdered tablet formulation to UV light for 7 days.[1]
After degradation, prepare the samples as described in the sample preparation section and analyze them using the developed HPLC method.
Ultra-Performance Liquid Chromatography (UPLC) Method
UPLC offers significant advantages over conventional HPLC in terms of speed, resolution, and solvent consumption, making it ideal for high-throughput analysis.
Chromatographic Conditions
A summary of a rapid UPLC method for this compound is provided below.
| Parameter | UPLC Method |
| Column | Waters Acquity BEH C18 (30 x 2.1 mm, 1.7µm)[3] |
| Mobile Phase | 0.1% Trifluoroacetic acid in water: Acetonitrile (80:20 v/v)[3] |
| Flow Rate | 0.3 mL/min[3] |
| Detection Wavelength | 230 nm[3] |
| Injection Volume | Not specified, typically 1-5 µL |
| Column Temperature | Ambient[3] |
| Run Time | 2.5 min[3] |
| Retention Time | ~0.98 min[3] |
Experimental Protocol: Rapid UPLC Method
This protocol outlines a fast and sensitive UPLC method for the quantification of this compound.
1. Preparation of Solutions
-
Diluent: Methanol.[3]
-
Buffer Preparation: Add 500 µL of Trifluoroacetic acid to 500 mL of Milli-Q water, mix well, filter, and degas.[3]
-
Mobile Phase: Mix the prepared buffer and Acetonitrile in a ratio of 80:20 (v/v). Filter through a 0.2 µm nylon membrane filter and degas.[3]
-
Standard Stock Solution: Accurately weigh and transfer about 40 mg of this compound standard into a 50 mL volumetric flask. Add a small amount of diluent to dissolve, sonicate, and then dilute to volume with the diluent.[3]
-
Working Standard Solution: Further dilute 1.0 mL of the stock solution to 10.0 mL with the diluent.[3]
-
Sample Preparation (Tablets): Prepare the sample in a similar manner to the standard preparation to achieve a comparable final concentration.
2. Chromatographic Analysis
-
Equilibrate the UPLC system with the mobile phase.
-
Inject the diluent (as a blank), followed by the working standard and sample solutions.
-
Record the chromatograms and integrate the peak areas for quantification.
Method Validation Summary
Any developed HPLC or UPLC method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. The key validation parameters are summarized below.
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from any degradation products or excipients.[1][3] |
| Linearity | Correlation coefficient (r²) > 0.999 over a specified concentration range (e.g., 10 - 50 µg/ml).[3][4] |
| Accuracy (% Recovery) | Typically between 98-102%.[3][4] |
| Precision (% RSD) | For repeatability and intermediate precision, RSD should be < 2%.[3][4] |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected but not necessarily quantitated. |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be determined with acceptable precision and accuracy. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters such as flow rate, mobile phase composition, and temperature.[3] |
Visualizations
Caption: Workflow for HPLC/UPLC Method Development and Validation.
Caption: General Workflow for Sample Analysis.
References
Application Notes and Protocols for the Administration of Propranolol Hydrochloride in Rodent Models of Hypertension
Audience: Researchers, scientists, and drug development professionals.
Introduction
Propranolol (B1214883) Hydrochloride is a non-selective beta-adrenergic receptor antagonist widely used in clinical practice to manage hypertension. In preclinical research, rodent models of hypertension are crucial for studying the pathophysiology of the disease and for evaluating the efficacy of antihypertensive drugs like propranolol. These application notes provide detailed protocols for the administration of Propranolol Hydrochloride in various rodent models of hypertension, data presentation guidelines, and visualizations of key experimental workflows and signaling pathways.
Data Presentation
Table 1: this compound Dosage and Administration in Rodent Models of Hypertension
| Rodent Model | Strain | Route of Administration | Dosage | Treatment Duration | Key Findings |
| Spontaneously Hypertensive Rat (SHR) | SHR | Oral (in drinking water) | 100 mg/kg/day | 3 months | Significantly lowered systolic blood pressure.[1] |
| Spontaneously Hypertensive Rat (SHR) | SHR | Oral (admixed with diet) | 1 or 5 mg/kg/day | 12 weeks | Dose-dependent reduction in blood pressure.[2][3] |
| Spontaneously Hypertensive Rat (SHR) | SHR | Oral | 64 mg/kg/day | 8 weeks (young SHR), 3 months (adult SHR) | Significantly lowered systolic blood pressure in young SHR; moderate reduction in adult SHR.[4] |
| Spontaneously Hypertensive Rat (SHR) | SHR | Intraperitoneal injection | 1 and 5 mg/kg (acute) | Single dose | Immediate decrease in heart rate and cardiac output; delayed decrease in mean arterial pressure.[5] |
| Spontaneously Hypertensive Rat (SHR) | SHR | Infusion | 5 mg/kg/day | 5 days | Sustained reduction in cardiac output and mean arterial pressure from the second day.[5] |
| DOCA-Salt Hypertensive Rat | Not specified | Subcutaneous injection | 0.2 mg/100 g (2 mg/kg) twice daily | 3 days | Lowered systolic pressure.[6] |
| Salt-Induced Hypertension | Albino rats | Oral | Not specified | 4 weeks | Reversed the increase in systolic blood pressure from 139.4± 0.5 mm Hg to 108.4 ± 0.2 mm Hg.[7] |
| L-NAME-Induced Hypertension | Sprague-Dawley rats | Concurrent oral treatment with ellagic acid | 7.5 or 15 mg/kg/day (Ellagic Acid) | 5 weeks | The study focused on ellagic acid's effects in this model, demonstrating its ability to prevent L-NAME-induced hypertension.[8] Propranolol's direct use in this model requires further specific literature. |
Experimental Protocols
Protocol 1: Induction of Hypertension in Rodents
The SHR model is a genetic model of hypertension and does not require an induction protocol. Rats inherently develop hypertension.
-
Animal Model: Male Wistar or Sprague-Dawley rats.
-
Procedure:
-
Perform a unilateral nephrectomy.
-
Implant a subcutaneous pellet of deoxycorticosterone acetate (B1210297) (DOCA).
-
Provide the rats with drinking water containing 1% NaCl and 0.2% KCl.
-
Monitor blood pressure weekly. Hypertension typically develops over 4-5 weeks.
-
-
Animal Model: Male Wistar or Sprague-Dawley rats.
-
Procedure:
-
Animal Model: Male albino rats.[7]
-
Procedure:
-
Provide a 1% NaCl solution as the sole drinking fluid for four weeks to induce hypertension.[7]
-
Protocol 2: Administration of this compound
-
Prepare a solution of this compound in a suitable vehicle (e.g., saline, distilled water).
-
Administer the solution directly into the stomach using a gavage needle.
-
The volume of administration should be based on the animal's body weight.
-
Calculate the required amount of propranolol based on the average daily water or food consumption of the animals to achieve the target dose (e.g., mg/kg/day).
-
Dissolve or mix the calculated amount of propranolol into the drinking water or powdered diet.
-
Ensure fresh medicated water or food is provided daily.
-
Prepare a sterile solution of this compound in saline.
-
Inject the solution subcutaneously or intraperitoneally using an appropriate gauge needle.
-
The injection volume should be adjusted based on the animal's weight.
Protocol 3: Measurement of Blood Pressure in Rodents
The tail-cuff method is a common non-invasive technique for measuring blood pressure in rodents.[11][12][13][14]
-
Acclimatize the animals to the restraining device for several days before the actual measurement to minimize stress.[12]
-
Place the rat or mouse in a restrainer.
-
Place an occlusion cuff and a volume pressure recording (VPR) sensor on the tail.[11]
-
Gently warm the animal to a suitable temperature to detect the tail pulse.
-
The system automatically inflates and deflates the cuff, recording systolic and diastolic blood pressure.[11]
Radiotelemetry is considered the gold standard for continuous and accurate blood pressure measurement in conscious, freely moving animals.[12][15]
-
Surgically implant a telemetry transmitter with its catheter inserted into the aorta or carotid artery.[15]
-
Allow the animal to recover from surgery for at least 5-7 days.[15]
-
House the animal in a cage placed on a receiver that wirelessly collects the blood pressure data.[15]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Chronic propranolol treatment inhibits sympathetic nerve activity and keeps blood pressure from rising in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Effect of chronic treatment with propranolol on blood pressure and cardiovascular reactivity in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antihypertensive effect of propranolol in conscious spontaneously hypertensive rats: central hemodynamics, plasma volume, and renal function during beta-blockade with propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Propranolol in DOCA hypertensive rats: development of hypertension inhibited and pressor responsiveness enhanced - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reversal of left ventricular hypertrophy by propranolol in hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Chronic L-Name-Treatment Produces Hypertension by Different Mechanisms in Peripheral Tissues and Brain: Role of Central eNOS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. l-name-induced hypertensive rats: Topics by Science.gov [science.gov]
- 11. Measuring Blood Pressure in Mice using Volume Pressure Recording, a Tail-cuff Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. kentscientific.com [kentscientific.com]
- 14. Noninvasive measurement of systolic blood pressure in rats: A novel technique - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Video: Long-term Blood Pressure Measurement in Freely Moving Mice Using Telemetry [jove.com]
Analytical Methods for the Detection of Propranolol Hydrochloride in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Propranolol (B1214883) Hydrochloride in various biological matrices. Propranolol is a non-selective beta-adrenergic receptor antagonist widely used in the treatment of cardiovascular diseases.[1] Accurate and reliable quantification of propranolol in biological samples such as plasma, serum, urine, and hair is essential for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology.[2][3][4] The following sections detail various analytical methodologies, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the determination of propranolol in biological fluids.[5] Coupled with UV or fluorescence detectors, HPLC methods offer good sensitivity and selectivity for routine analysis.
Application Note
Reverse-phase HPLC (RP-HPLC) is the most common mode used for propranolol analysis, typically employing a C18 column.[6][7] Sample preparation is crucial to remove interfering substances from the biological matrix. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[2][8] The choice of mobile phase, often a mixture of an aqueous buffer (like phosphate (B84403) or ammonium (B1175870) acetate) and an organic solvent (such as acetonitrile (B52724) or methanol), allows for the optimization of separation and peak resolution.[6][9] Validation of HPLC methods as per ICH guidelines is necessary to ensure linearity, accuracy, precision, and robustness.[10][11]
Experimental Protocol: HPLC-UV for Propranolol in Human Plasma
This protocol is a generalized procedure based on common practices reported in the literature.[6][8][9]
1. Sample Preparation (Protein Precipitation)
-
Pipette 500 µL of human plasma into a microcentrifuge tube.
-
Add an internal standard (e.g., Diltiazem HCl) to each sample.[8]
-
Add 1.0 mL of ice-cold methanol (B129727) or acetonitrile to precipitate proteins.[8]
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 20-60 µL aliquot into the HPLC system.[6]
2. Chromatographic Conditions
-
HPLC System: Agilent 1100 series or equivalent with UV detector.[6]
-
Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[6][7]
-
Mobile Phase: A mixture of 10 mM ammonium acetate (B1210297) and acetonitrile (70:30 v/v).[6] The pH may be adjusted as needed.[9]
-
Column Temperature: 40°C.[6]
Quantitative Data Summary for HPLC Methods
| Biological Matrix | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Citation |
| Human Plasma | 5 - 80 | - | - | 91.26 - 109.13 | [6] |
| Human Plasma | 20 - 280 | - | - | - | [8] |
| Human Serum | 10 - 200 | - | - | 91.7 - 94.6 | [3] |
| Tablets | 200 - 2000 (ng/spot) | 59.72 | 180.97 | 98.65 - 101.25 | [5] |
| Gel Formulation | 5000 - 50000 | 270 | 850 | - | [11] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC with conventional detectors, making it the gold standard for bioanalytical assays.[12] It is particularly useful for detecting very low concentrations of propranolol and its metabolites.
Application Note
The coupling of liquid chromatography with a triple quadrupole mass spectrometer allows for the precise quantification of propranolol in complex biological matrices like plasma, urine, and even exhaled breath condensate.[12][13][14] Sample preparation methods such as protein precipitation, LLE, or SPE are employed to minimize matrix effects.[2] The use of a stable isotope-labeled internal standard, such as (R)-Propranolol-d7, is highly recommended to compensate for variability during sample processing and analysis.[2][15] The analysis is typically performed in positive electrospray ionization (ESI) mode, monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM).[14][16]
Experimental Protocol: LC-MS/MS for Propranolol in Human Urine
This protocol is a composite based on established methods.[12][13][17]
1. Sample Preparation (Dilute and Shoot)
-
Collect urine samples. A 24-hour collection may involve adding hydrochloric acid as a preservative.[13]
-
To 100 µL of urine, add 400 µL of acetonitrile.[13]
-
Add an internal standard (e.g., a stable isotope-labeled propranolol).[2]
-
Vortex the mixture.
-
Centrifuge the sample at 3000 g to pellet any precipitate.[13]
-
Transfer the supernatant to a clean vial.
-
Further dilute an aliquot of the supernatant with a water/acetonitrile mixture containing formic acid before injection.[13]
-
Inject 1 µL into the LC-MS/MS system.[13]
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system capable of gradient elution.[15]
-
Column: Cogent Diamond Hydride or similar (e.g., 2.1 x 50mm, 2.2µm).[13]
-
Mobile Phase:
-
A: DI Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
A gradient elution is typically used, for example, starting at 90% B and decreasing to 30% B.[13]
-
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an ESI source.[15][16]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[16]
-
MRM Transition: For propranolol, monitor the transition of the precursor ion [M+H]+ at m/z 260.16 to a specific product ion.[13]
Quantitative Data Summary for LC-MS/MS Methods
| Biological Matrix | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Citation |
| Human Plasma | 0.5 - 500 | - | - | - | [15] |
| Human Urine | - | 0.1 - 0.15 (µg/L) | 0.3 - 0.5 (µg/L) | 73.7 - 81.3 | [12] |
| Postmortem Blood | 0.78 - 1600 | 0.39 | 0.78 | - | [16] |
| Human Urine (chiral) | 0.2 - 2000 | - | - | - | [17] |
| Exhaled Breath Condensate | - | - | - | - | [14] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of propranolol, particularly in forensic contexts and for samples requiring high specificity.
Application Note
For GC-MS analysis, propranolol and its metabolites often require derivatization to increase their volatility and thermal stability.[18] Common derivatizing agents include trifluoroacetic anhydride. Sample extraction from biological matrices like urine can be achieved using solid-phase extraction with resins like Amberlite XAD-2.[18] GC-MS provides a high degree of specificity and selectivity, making it suitable for the confirmatory analysis of drugs of abuse in hair samples.[4]
Experimental Protocol: GC-MS for Propranolol in Urine
This protocol is based on a published method for propranolol and its metabolites.[18]
1. Sample Preparation (Extraction and Derivatization)
-
Adjust the pH of the urine sample and pass it through an Amberlite XAD-2 resin column to adsorb the analytes.
-
Wash the column to remove interferences.
-
Elute propranolol and its metabolites from the column with an organic solvent.
-
Evaporate the eluate to dryness.
-
Perform derivatization by adding a suitable agent (e.g., trifluoroacetic anhydride) and heating to form volatile derivatives.
-
Reconstitute the sample in a suitable solvent for injection.
2. GC-MS Conditions
-
GC System: A gas chromatograph equipped with a mass selective detector.
-
Column: A suitable capillary column for drug analysis (e.g., a fused silica (B1680970) column with a non-polar stationary phase).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An optimized temperature gradient to separate the derivatized analytes.
-
Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.
-
Data Acquisition: Scan mode to identify compounds or selected ion monitoring (SIM) for quantitation.
Quantitative Data Summary for GC-MS Methods
| Biological Matrix | Linearity Range (µg/mL) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Citation |
| Urine | 0.10 - 15.0 | 50 - 100 | - | 62 - 91 | [18] |
| Hair (for other drugs) | 0.01 - 4 (ng/mg) | 8 (ng/mg) | 10 (ng/mg) | - | [4] |
Capillary Electrophoresis (CE)
Capillary Electrophoresis is a high-resolution separation technique that can be used for the analysis of propranolol in pharmaceutical preparations and biological fluids.[19] It offers advantages such as short analysis times and low consumption of reagents.
Application Note
CE methods for propranolol often utilize a fused-silica capillary and UV detection.[19] The separation is based on the differential migration of analytes in an electric field. The composition and pH of the background electrolyte are critical parameters for optimizing the separation.[19] CE can also be employed for the enantiomeric separation of propranolol using chiral selectors like cyclodextrins.[20]
Experimental Protocol: Fast CE for Propranolol
This protocol is based on a method developed for rapid analysis.[19]
1. Sample Preparation
-
For pharmaceutical formulations, dissolve the sample in the background electrolyte.
-
For biological samples, a cleanup step like LLE or SPE may be necessary.
2. CE Conditions
-
CE System: A capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 32 cm total length, 8.5 cm effective length, 50 µm I.D.).[19]
-
Background Electrolyte: 60 mmol/L tris(hydroxymethyl)aminomethane and 30 mmol/L 2-hydroxyisobutyric acid, at pH 8.1.[19]
-
Injection: Short-end injection configuration.[19]
-
Detection: Direct UV detection at 214 nm.[19]
-
Separation Voltage: High voltage is applied across the capillary.
Quantitative Data Summary for CE Methods
| Sample Type | Linearity (R²) | LOD (mg/L) | Precision (Inter-day RSD %) | Recovery (%) | Citation |
| Pharmaceutical Preparations | >0.9999 | 0.5 | <1.03 | 95.1 - 104.5 | [19] |
| Urine (Enantiomeric) | - | 0.0138 (R), 0.0105 (S) (ng/mL) | 0.046 (R), 0.0348 (S) (ng/mL) | 90.9 - 109.0 | [21] |
Visualized Workflows
Diagram 1: Sample Preparation Workflow
Caption: General sample preparation workflows for propranolol analysis.
Diagram 2: Analytical Method Selection Logic
Caption: Logical flow for selecting an appropriate analytical method.
References
- 1. Propranolol - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. akjournals.com [akjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative Analysis of Propranolol Hydrochloride by High Performance Thin Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of HPLC method for estimation of propranolol HCl in human plasma | Semantic Scholar [semanticscholar.org]
- 9. tandfonline.com [tandfonline.com]
- 10. ijper.org [ijper.org]
- 11. A validated RP-HPLC method for simultaneous determination of propranolol and valsartan in bulk drug and gel formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of propranolol and carvedilol in urine samples using a magnetic polyamide composite and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Propranolol in urine analyzed by LCMS - AppNote [mtc-usa.com]
- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 15. benchchem.com [benchchem.com]
- 16. faa.gov [faa.gov]
- 17. agilent.com [agilent.com]
- 18. Quantitative analysis of propranolol and metabolites by a gas chromatograph mass spectrometer computer technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development of a fast capillary electrophoresis method for the determination of propranolol-Total analysis time reduction strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Enantiomeric purity determination of propranolol by capillary electrophoresis using dual cyclodextrins and a polyacrylamide-coated capillary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application of Propranolol Hydrochloride in Studying Beta-Adrenergic Receptor Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propranolol (B1214883) hydrochloride is a non-selective competitive antagonist of beta-adrenergic receptors (β-ARs), binding with high affinity to both β1 and β2 subtypes.[1] This pharmacological tool is instrumental in the elucidation of β-adrenergic signaling pathways, receptor function, and the development of novel therapeutics targeting these receptors. This document provides detailed application notes and protocols for the use of propranolol in studying β-adrenergic receptor function, including its effects on receptor binding, downstream signaling cascades, and receptor-independent effects.
Propranolol's primary mechanism of action is the competitive blockade of β1 and β2-adrenergic receptors, preventing the binding of endogenous catecholamines like epinephrine (B1671497) and norepinephrine.[2][3] This antagonism inhibits the activation of downstream signaling pathways, most notably the canonical Gs protein-adenylyl cyclase-cAMP-PKA pathway.[4] Additionally, propranolol has been shown to influence β-arrestin-mediated signaling, a G protein-independent pathway.[5]
Data Presentation
The following tables summarize the quantitative data on the binding affinity and inhibitory concentration of propranolol hydrochloride at β-adrenergic receptors.
Table 1: Propranolol Binding Affinity (Ki) at Beta-Adrenergic Receptors
| Receptor Subtype | Reported Ki (nM) | Reference |
| β1-Adrenergic Receptor | 1.8 | [1] |
| β2-Adrenergic Receptor | 0.8 | [1] |
Table 2: Propranolol Equilibrium Dissociation Constant (Kb) at Beta-Adrenergic Receptors
| Receptor Subtype | Reported -log(Kb) | Reference |
| β1-Adrenergic Receptor (vs. Norepinephrine) | 8.5 | [3] |
| β2-Adrenergic Receptor (vs. Epinephrine) | 8.9 | [3] |
Table 3: Propranolol Half-Maximal Inhibitory Concentration (IC50) for Adenylyl Cyclase Inhibition
| Cell Type/Tissue | Agonist Used | Reported IC50 (nM) | Reference |
| Human Left Ventricular Membranes | Isoproterenol | 2.4 ± 0.2 | [2] |
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by propranolol.
Experimental Protocols
Radioligand Binding Assay (Competition)
This protocol is to determine the binding affinity (Ki) of propranolol for β-adrenergic receptors.
Materials:
-
Cell membranes expressing the β-adrenergic receptor of interest.
-
Radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol).
-
This compound.
-
Non-specific binding control (e.g., a high concentration of unlabeled propranolol, 10 µM).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Wash Buffer (ice-cold Assay Buffer).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in ice-cold lysis buffer. Centrifuge to pellet membranes and resuspend in Assay Buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membranes, radioligand, and Assay Buffer.
-
Non-specific Binding: Membranes, radioligand, and non-specific binding control.
-
Competitive Binding: Membranes, radioligand, and a range of propranolol concentrations.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Washing: Wash filters with ice-cold Wash Buffer to remove unbound radioligand.
-
Counting: Dry the filters, add scintillation cocktail, and measure radioactivity.
-
Data Analysis: Calculate specific binding (Total - Non-specific). Plot the percentage of specific binding against the log concentration of propranolol to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Adenylyl Cyclase Activity Assay
This protocol measures the ability of propranolol to inhibit agonist-stimulated adenylyl cyclase activity.
Materials:
-
Cell membranes expressing β-adrenergic receptors.
-
This compound.
-
β-adrenergic agonist (e.g., isoproterenol).
-
ATP.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
cAMP detection kit (e.g., ELISA or radioimmunoassay).
Procedure:
-
Membrane Preparation: Prepare membranes as described in the radioligand binding assay protocol.
-
Reaction Setup: In microcentrifuge tubes, combine membranes, propranolol (or vehicle), and agonist (or vehicle).
-
Initiate Reaction: Add ATP to start the reaction.
-
Incubation: Incubate at 30°C for a defined period (e.g., 10-15 minutes).
-
Terminate Reaction: Stop the reaction by adding a stop solution (e.g., 0.5 M HCl).
-
cAMP Measurement: Neutralize the samples and measure the amount of cAMP produced using a commercial kit.
-
Data Analysis: Plot the percentage of agonist-stimulated adenylyl cyclase activity against the log concentration of propranolol to determine the IC50.
Beta-Arrestin Recruitment Assay (Luciferase Complementation Assay)
This protocol quantifies the effect of propranolol on agonist-induced β-arrestin2 recruitment.
Materials:
-
Cells co-expressing β2-adrenergic receptor and β-arrestin2 fused to complementary fragments of luciferase.
-
This compound.
-
β-adrenergic agonist (e.g., isoproterenol).
-
Luciferase substrate.
-
96-well plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.
-
Treatment: Treat the cells with increasing concentrations of the agonist in the presence or absence of a fixed concentration of propranolol.
-
Incubation: Incubate for 20-30 minutes.
-
Luminescence Measurement: Add the luciferase substrate and measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data and plot the luminescence signal against the log concentration of the agonist to observe the rightward shift in the dose-response curve caused by propranolol, indicative of competitive antagonism.
Western Blot for Downstream Signaling
This protocol assesses the effect of propranolol on the phosphorylation of downstream signaling molecules like CREB and VASP.
Materials:
-
Cells expressing β-adrenergic receptors.
-
This compound.
-
β-adrenergic agonist (e.g., epinephrine).
-
Lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies (e.g., anti-pS133-CREB, anti-pS157-VASP, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Cell Treatment: Treat cells with the agonist in the presence or absence of propranolol for a specified time.
-
Cell Lysis: Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with the primary and secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). Compare the levels of phosphorylated proteins between different treatment groups.
References
- 1. Demonstration of beta adrenoceptor blockade by propafenone hydrochloride: clinical pharmacologic, radioligand binding and adenylate cyclase activation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The affinity of (-)-propranolol for beta 1- and beta 2-adrenoceptors of human heart. Differential antagonism of the positive inotropic effects and adenylate cyclase stimulation by (-)-noradrenaline and (-)-adrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-tumor activity of the beta-adrenergic receptor antagonist propranolol in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adrenergic beta 2-selective blocker in isoprenaline-enhanced essential tremor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Propranolol and sotalol as antagonists of isoproterenol-enhanced physiologic tremor - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
overcoming poor peak shape in Propranolol Hydrochloride HPLC analysis
This technical support center provides troubleshooting guidance for common issues related to poor peak shape during the High-Performance Liquid Chromatography (HPLC) analysis of Propranolol Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: Why is my Propranolol peak exhibiting significant tailing?
A1: Peak tailing is the most common peak shape issue for basic compounds like Propranolol. The primary cause is the secondary ionic interaction between the protonated secondary amine group in Propranolol and acidic residual silanol (B1196071) groups (Si-OH) on the surface of silica-based stationary phases. At a typical mobile phase pH, these silanol groups can be deprotonated (Si-O-), creating a strong electrostatic attraction with the positively charged Propranolol molecule, which delays its elution and causes a tail.
Solutions include:
-
Lowering Mobile Phase pH: Adjusting the mobile phase to a low pH (e.g., pH < 3) protonates the silanol groups, minimizing the unwanted ionic interactions.
-
Using a Competing Base: Add a small amount of a basic competitor, like triethylamine (B128534) (TEA) (e.g., 0.1%), to the mobile phase. TEA will preferentially interact with the active silanol sites, effectively shielding them from Propranolol.
-
Column Selection: Employ a modern, high-purity, end-capped column. End-capping chemically bonds the residual silanols, making them less accessible for interaction.
Q2: What causes peak fronting in my Propranolol analysis?
A2: Peak fronting, where the peak has a sloping front, is often caused by two main issues:
-
Sample Overload: Injecting too high a concentration of Propranolol can saturate the stationary phase, leading to a distorted peak shape that often appears as a "shark fin". To verify this, try reducing the sample concentration or the injection volume to see if the peak shape improves.
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, resulting in a fronting peak. Ensure your sample is fully dissolved in a solvent that is as close in composition to the mobile phase as possible.
Q3: My Propranolol peak is split or doubled. What should I investigate?
A3: Split peaks can indicate a physical or chemical problem within the chromatographic system.
-
Column Void or Contamination: A void at the head of the column or a partially blocked inlet frit can disrupt the sample band, causing it to split. Try backflushing the column with a strong solvent to remove any particulate matter. If the problem persists, the column may need to be replaced.
-
Injector Issues: Problems with the autosampler, such as improper needle seating or a partially clogged injection port, can lead to poor peak shape.
-
pH Near pKa: Operating with a mobile phase pH very close to the analyte's pKa (Propranolol pKa ≈ 9.5) can cause the compound to exist in both ionized and non-ionized forms, which may lead to peak splitting or broadening. It is best to work at a pH at least 2 units away from the pKa.
Troubleshooting Workflow & Diagrams
A systematic approach can help diagnose the root cause of poor peak shape. The following workflow illustrates a logical path from problem identification to solution.
Caption: Troubleshooting workflow for poor Propranolol peak shape.
The diagram below illustrates the chemical interaction responsible for peak tailing. The basic amine on Propranolol interacts with acidic silanol sites on the silica (B1680970) stationary phase.
Caption: Mechanism of silanol interaction leading to peak tailing.
Data Presentation
Optimizing HPLC parameters is crucial for achieving a symmetrical peak. The following tables summarize the expected impact of mobile phase pH and additives on Propranolol analysis.
Table 1: Effect of Mobile Phase pH on Propranolol Peak Shape
| Mobile Phase pH | Expected Silanol State | Propranolol Ionization | Interaction Strength | Expected Peak Shape (Asymmetry Factor, As) |
| 7.0 | Mostly Ionized (Si-O⁻) | Fully Ionized (Cationic) | Strong | Severe Tailing (As > 2.0) |
| 4.5 | Partially Ionized | Fully Ionized (Cationic) | Moderate | Tailing (As ≈ 1.5 - 2.0) |
| 2.8 | Mostly Protonated (Si-OH) | Fully Ionized (Cationic) | Minimal | Symmetrical (As ≈ 1.0 - 1.2) |
Table 2: Effect of Mobile Phase Additives on Propranolol Peak Shape (at pH 4.5)
| Mobile Phase Composition | Additive Function | Interaction with Silanols | Expected Peak Shape (Asymmetry Factor, As) |
| Acetonitrile / Water | None | Unmasked | Tailing (As ≈ 1.8) |
| Acetonitrile / Water + 0.1% TFA | Acidifier | Reduces silanol ionization | Improved, but some tailing (As ≈ 1.4) |
| Acetonitrile / Water + 0.1% TEA | Competing Base | Masks silanol sites | Good Symmetry (As ≈ 1.1) |
Experimental Protocols
Protocol 1: Recommended HPLC Method for Symmetrical Propranolol Peak
This protocol is a starting point for developing a robust HPLC method for Propranolol HCl.
-
HPLC System: Standard HPLC or UHPLC system with UV detector.
-
Column: High-purity, end-capped C18 column (e.g., Waters XBridge BEH C18, Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-1 min: 20% B
-
1-8 min: 20% to 80% B
-
8-9 min: 80% B
-
9-10 min: 80% to 20% B
-
10-15 min: 20% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 290 nm.
-
Sample Preparation: Dissolve Propranolol HCl standard or sample in a diluent matching the initial mobile phase composition (e.g., 80:20 Water:Acetonitrile with 0.1% TFA).
Protocol 2: Column Conditioning with a Competing Base
If peak tailing persists with an acidic mobile phase, conditioning the column with a competing base can improve performance.
-
Prepare Mobile Phase: Prepare the desired mobile phase (e.g., 60:40 Acetonitrile:Water buffer) and add 0.1% (v/v) Triethylamine (TEA).
-
Filter and Degas: Filter the mobile phase through a 0.45 µm filter and degas thoroughly.
-
Column Equilibration: Install the column and pump the TEA-containing mobile phase through the system at a low flow rate (e.g., 0.2 mL/min) for 15 minutes.
-
Increase Flow Rate: Gradually increase the flow rate to the analytical method's setpoint (e.g., 1.0 mL/min).
-
Equilibrate: Continue to pump the mobile phase through the column for at least 30-60 minutes, or until the detector baseline is stable.
-
Perform Injections: The column is now conditioned and ready for analysis. Subsequent injections should show significantly improved peak symmetry for Propranolol.
Propranolol Hydrochloride Aqueous Buffer Solubility: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of Propranolol Hydrochloride in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common aqueous buffers?
This compound, a weakly basic drug, exhibits pH-dependent solubility.[1][2] Its solubility is significantly higher in acidic conditions compared to neutral or alkaline environments.[1][3] For instance, the solubility is 225 mg/mL at pH 1.2 and decreases to 130 mg/mL at pH 6.8.[3] In Phosphate-Buffered Saline (PBS) at a pH of 7.2, the solubility is approximately 5 mg/mL.[4] The general solubility trend is: 0.1N HCl > pH 6.8 buffer > distilled water.[5]
Q2: I am observing precipitation after dissolving this compound in my buffer. What are the possible causes and solutions?
Precipitation of this compound in aqueous buffers can be attributed to several factors:
-
pH Shift: An increase in the pH of the solution can significantly decrease the solubility of this compound, leading to precipitation.[6] This is a common issue when adding a concentrated stock solution to a larger volume of neutral or slightly alkaline buffer, such as cell culture media.
-
Exceeding Solubility Limit: The concentration of this compound may have surpassed its solubility limit at the specific pH and temperature of your buffer.
-
Buffer Composition: Interactions between this compound and components of the buffer system can sometimes lead to the formation of less soluble complexes.
Troubleshooting Steps:
-
Verify Buffer pH: Ensure the final pH of your solution is within a range where this compound is sufficiently soluble for your desired concentration. Solutions are most stable at a pH of approximately 3.[3]
-
Adjust pH: If possible, lower the pH of your final solution to increase solubility.
-
Prepare a More Dilute Stock: Dissolving the compound in a larger volume of the acidic buffer before further dilution can prevent localized concentration gradients that may trigger precipitation.
-
Consider a Co-solvent for Stock Solution: For highly concentrated stock solutions, dissolving this compound in a small amount of an organic solvent like ethanol, DMSO, or dimethylformamide before diluting with your aqueous buffer can be an effective strategy.[4] However, ensure the final concentration of the organic solvent is compatible with your experimental system.[4]
-
Sonication: Gentle sonication can aid in the dissolution of the compound.[7]
Q3: How should I prepare a stock solution of this compound for cell culture experiments?
For cell culture applications, it is crucial to prepare a sterile stock solution and minimize the final concentration of any organic solvents to avoid cytotoxicity.
A recommended starting point is to prepare a stock solution in sterile distilled water or PBS.[8] For example, a 16 mmol/L stock solution can be prepared by dissolving the appropriate amount of this compound in sterile distilled water.[8] The resulting solution should then be sterilized by filtration through a 0.22-µm membrane.[8] This stock solution can then be diluted to the final working concentration in the cell culture medium. It is advisable to not store aqueous solutions for more than one day.[4]
Q4: What are the key signaling pathways affected by Propranolol?
Propranolol is a non-selective beta-adrenergic receptor (β-AR) antagonist, meaning it blocks both β1 and β2 adrenergic receptors.[4] Its mechanism of action primarily involves the inhibition of the canonical Gs protein pathway, which leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and subsequent reduction in Protein Kinase A (PKA) activity.[9][10] Interestingly, Propranolol can also act as a partial agonist for the β-arrestin signaling pathway, which can activate the Mitogen-Activated Protein Kinase (MAPK) pathway.[9]
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various aqueous media.
| Solvent/Buffer | pH | Temperature (°C) | Solubility |
| 0.1 N Hydrochloric Acid | ~1.2 | Not Specified | > Solubility in pH 6.8 buffer[5] |
| Hydrochloric acid buffer | 2 | Not Specified | 296.89 ± 3.49 µg/mL[11] |
| Aqueous Buffer | 1.2 | Not Specified | 225 mg/mL[3] |
| Phosphate (B84403) Buffer | 6.8 | Not Specified | 130 mg/mL[3] |
| Phosphate-Buffered Saline (PBS) | 7.2 | Not Specified | ~ 5 mg/mL[4] |
| Distilled Water | Neutral | Not Specified | < Solubility in pH 6.8 buffer[5] |
Experimental Protocols
Preparation of Aqueous Buffers
pH 1.2 Buffer (Simulated Gastric Fluid, without enzymes):
-
Dissolve 2.0 g of Sodium Chloride (NaCl) in 800 mL of deionized water.[12][13]
-
Adjust the final volume to 1 L with deionized water.[12][13]
-
Verify the pH using a calibrated pH meter.
pH 6.8 Phosphate Buffer:
-
Dissolve 21.72 g of anhydrous dibasic sodium phosphate and 4.94 g of citric acid monohydrate in deionized water.[13][14]
-
Adjust the final volume to 1 L with deionized water.[14]
-
Verify the pH and adjust if necessary.[13]
pH 7.5 Buffer:
-
Dissolve 6.8 g of monobasic potassium phosphate and 1.6 g of sodium hydroxide (B78521) in 900 mL of deionized water.[12]
-
Adjust the pH to 7.5 using a 1 N sodium hydroxide solution.[12]
-
Bring the final volume to 1 L with deionized water.[12]
Protocol for Preparing a this compound Solution
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Initial Dissolution: Add a small amount of the chosen aqueous buffer to the powder in a suitable container.
-
Mixing: Stir or vortex the mixture until the solid is completely dissolved. Gentle sonication may be used to facilitate dissolution.[7]
-
Final Volume Adjustment: Add the remaining buffer to reach the final desired volume and concentration.
-
Sterilization (if required): For biological experiments, sterilize the solution by passing it through a 0.22-µm syringe filter.[8]
Visual Guides
References
- 1. sid.ir [sid.ir]
- 2. researchgate.net [researchgate.net]
- 3. Floating Matrix Dosage Form for this compound Based on Gas Formation Technique: Development and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. ijrpb.com [ijrpb.com]
- 6. csfarmacie.cz [csfarmacie.cz]
- 7. uspnf.com [uspnf.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. ClinPGx [clinpgx.org]
- 11. researchgate.net [researchgate.net]
- 12. uspnf.com [uspnf.com]
- 13. jpionline.org [jpionline.org]
- 14. uspnf.com [uspnf.com]
Technical Support Center: Managing Propranolol Hydrochloride Stability in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of Propranolol (B1214883) Hydrochloride during long-term experiments. Below are troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of Propranolol Hydrochloride?
This compound stability is primarily influenced by three main factors: pH, light, and temperature. It is most stable in acidic conditions, around pH 3.[1] Conversely, it degrades rapidly in neutral to alkaline solutions.[1] The naphthalene (B1677914) skeleton in its structure makes it susceptible to photodegradation when exposed to light.[2][3] Elevated temperatures can also accelerate degradation.[4]
Q2: What are the optimal storage conditions for this compound solutions?
To ensure long-term stability, this compound solutions should be stored at refrigerated temperatures (2-8°C) in tightly sealed, amber or light-blocking containers to prevent photodegradation and solvent evaporation.[5] For aqueous solutions, maintaining a pH of approximately 3 is optimal.[1]
Q3: How long can I store a this compound stock solution?
The shelf-life of a this compound solution depends on the solvent, concentration, and storage conditions. Aqueous suspensions (2 and 5 mg/mL) have been shown to be stable for at least 120 days at both 4°C and 25°C when protected from light.[5][6] A suspension (1 mg/mL) compounded from tablets in a suspension vehicle was also found to be stable for at least four months at room or refrigerated temperature.[7] For critical long-term experiments, it is recommended to periodically re-analyze the solution's concentration using a stability-indicating method like HPLC.[5]
Q4: What are the known degradation products of this compound?
The main degradation pathways for this compound are photodegradation, hydrolysis, and oxidation.[2][8][9] Common degradation products include:
-
Photodegradation: 1-Naphthol, N-acetylpropranolol, and N-formylpropranolol.[2][3]
-
Oxidative degradation: Cleavage of the ether bond, hydroxylation, and ring-opening of the naphthol moiety.[8]
-
Hydrolysis: Degradation is more pronounced in alkaline conditions.[10]
Troubleshooting Guide
Issue 1: My this compound solution has changed color.
-
Possible Cause: Discoloration, often accompanied by a drop in pH, can be a sign of degradation, particularly due to oxidation of the isopropylamine (B41738) side-chain or photodegradation.[1][4]
-
Solution:
-
Verify that the solution has been continuously protected from light by storing it in an amber vial or wrapping the container in aluminum foil.
-
Check the pH of your solution. Propranolol is most stable at an acidic pH of around 3.[1]
-
If the solution has been stored for an extended period, its concentration should be re-verified using a stability-indicating HPLC method.
-
Prepare fresh solutions more frequently if color change is a recurring issue.
-
Issue 2: I have observed precipitation in my stored this compound solution.
-
Possible Cause: Precipitation can occur due to changes in temperature, solvent evaporation, or interaction with other components in the formulation.[4] this compound's solubility can also be pH-dependent.[4]
-
Solution:
-
Ensure the storage container is tightly sealed to prevent solvent evaporation, which can increase the drug concentration beyond its solubility limit.
-
If using a complex vehicle, be aware of potential interactions. For instance, Propranolol HCl can bind to excipients like sodium carboxymethylcellulose.[4]
-
Before use, allow refrigerated solutions to equilibrate to room temperature, as solubility can be temperature-dependent.
-
If precipitation persists, consider preparing a fresh solution and filtering it through a 0.22 µm filter before use.
-
Issue 3: My experimental results are inconsistent, and I suspect degradation of my this compound.
-
Possible Cause: A loss of potency due to chemical degradation will lead to inconsistent and unreliable experimental outcomes. This can be caused by improper storage, exposure to light, or use of a solution that has exceeded its stable shelf-life.[2][4]
-
Solution:
-
Implement a routine stability testing schedule for your long-term experiments.
-
Use a validated stability-indicating HPLC method to quantify the concentration of this compound and detect the presence of any degradation products.
-
Always prepare fresh working solutions from a validated stock solution for each set of critical experiments.
-
Review your storage and handling procedures to ensure they align with the optimal conditions outlined in the FAQs.
-
Data Presentation
Table 1: Summary of this compound Stability under Different Conditions
| Parameter | Condition | Observation | Stability Outcome | Citation |
| Temperature | 4°C, 30°C, 50°C | Stored in amber bottles for 12 weeks. | Chemically stable at all temperatures. | [4] |
| 2-8°C (Refrigerated) | Recommended for minimizing potential degradation. | Optimal for long-term storage. | [5] | |
| 25°C (Room Temp) | Stable for at least 120 days (2 and 5 mg/mL aqueous suspensions). | Suitable for intermediate-term storage if protected from light. | [6] | |
| Light | High light intensity | Stored in clear and amber bottles. | Unstable in all formulations, with higher degradation at lower concentrations. | [4] |
| UV Irradiation | Aqueous solution irradiated with UV light. | Encapsulation in β-cyclodextrin decreased photodegradation speed by 53%. | [3][11] | |
| pH | Acidic (pH 3) | Aqueous solutions. | Maximum stability. | [1] |
| Neutral to Alkaline | Aqueous solutions. | Degrades rapidly. | [1][5] | |
| Forced Degradation | 2 M HCl (70°C, 1 hr) | 88.6% of drug remaining. | Susceptible to acid hydrolysis at elevated temperatures. | [12] |
| 2 M NaOH (70°C, 1 hr) | 61.1% of drug remaining. | Significant degradation under alkaline conditions. | [12] | |
| 30% H₂O₂ (70°C, 1 hr) | 86.4% of drug remaining. | Susceptible to oxidative stress. | [12] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for quantifying this compound and detecting its degradation products.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 0.01 M, pH adjusted to 3.5 with phosphoric acid) in a ratio of approximately 50:50 (v/v).[5] The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.[5]
-
Injection Volume: 20 µL.[5]
-
Column Temperature: Ambient or controlled at 25°C.[5]
2. Preparation of Solutions:
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase.
-
Sample Solution: Dilute the experimental this compound solution with the mobile phase to a concentration within the calibration curve range.
-
Forced Degradation Samples: To confirm the method is "stability-indicating," subject the drug to stress conditions (e.g., acid, base, oxidation, heat, light) and analyze the resulting solutions.[9][12]
3. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a series of standard solutions of known concentrations to generate a calibration curve.
-
Inject the sample solutions.
-
Analyze the chromatograms to determine the peak area of this compound.
-
Calculate the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
-
In forced degradation samples, ensure that the peaks of the degradation products are well-resolved from the main this compound peak.
Mandatory Visualization
Caption: Workflow for assessing the long-term stability of this compound solutions.
Caption: Key degradation pathways for this compound under various stress conditions.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Photodegradation products of propranolol: the structures and pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. benchchem.com [benchchem.com]
- 6. Stability of Propranolol in Extemporaneously Compounded Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability of this compound suspension compounded from tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic and mechanistic investigations of the degradation of propranolol in heat activated persulfate process - PMC [pmc.ncbi.nlm.nih.gov]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. ijrpr.com [ijrpr.com]
- 11. researchgate.net [researchgate.net]
- 12. tsijournals.com [tsijournals.com]
Technical Support Center: Optimizing Propranolol Hydrochloride Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing the dosage of Propranolol (B1214883) Hydrochloride in in vivo experimental settings. Below, you will find troubleshooting guides and frequently asked questions to navigate common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: How do I determine a starting dose for Propranolol Hydrochloride in my animal model?
A1: Determining an appropriate starting dose is a critical first step. A multi-faceted approach is recommended, combining a thorough literature review with allometric scaling from doses used in other species.[1][2] It is crucial to conduct a Maximum Tolerated Dose (MTD) study to establish a safe dose range for your specific animal model and experimental conditions.[1]
-
Literature Review: Begin by searching for published studies that have used this compound in a similar animal model or for a related therapeutic indication.
-
Allometric Scaling: This method extrapolates doses between species based on body surface area, providing a more refined estimate than simple weight-based conversions.[1]
-
Maximum Tolerated Dose (MTD) Study: This is an essential preliminary in vivo experiment to identify the highest dose that can be administered without causing unacceptable toxicity.[1][3]
Q2: What are the common routes of administration for this compound in in vivo studies, and how do they affect bioavailability?
A2: The choice of administration route significantly impacts the pharmacokinetic profile of this compound.[4][5] Common routes include:
-
Oral (PO): While convenient, oral administration of propranolol is subject to a significant first-pass effect in the liver, which can reduce its systemic bioavailability.[6][7][8]
-
Intravenous (IV): IV administration bypasses the first-pass metabolism, ensuring 100% bioavailability and providing rapid achievement of therapeutic concentrations.[4] Continuous electrocardiogram monitoring is often recommended during and after IV administration.[4]
-
Sublingual (SL): This route can also bypass the first-pass effect, leading to higher bioavailability compared to oral administration.[8][9]
-
Transdermal: Transdermal patches can provide sustained release of the drug over an extended period.[6]
Q3: What are the potential side effects of this compound that I should monitor for in my animal models?
A3: It is crucial to closely monitor animals for potential adverse effects, especially during dose-escalation studies. Common side effects observed in animals include:
-
Wheezing, coughing, or difficulty breathing[11]
Serious adverse reactions may occur, and if signs such as severe lethargy, collapse, or breathing difficulties are observed, the study for that dose group should be stopped immediately.[10]
Q4: How should I prepare this compound for in vivo administration?
A4: this compound is soluble in water and alcohol.[12] For injection, it can be dissolved in sterile isotonic saline. For oral administration, it can be dissolved in sterile water. The solubility in PBS (pH 7.2) is approximately 5 mg/ml.[13] It is recommended to prepare fresh solutions and not to store aqueous solutions for more than one day.[13]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High mortality or severe toxicity at expectedly safe doses. | - Error in dose calculation or administration.- Formulation instability.- Increased sensitivity of the specific animal strain. | - Double-check all calculations, weighing, and dilution steps.- Prepare fresh dosing solutions for each experiment.- Conduct a thorough literature review for strain-specific sensitivities.- Start with a lower dose range in a pilot study. |
| No observable therapeutic effect. | - The dose is too low.- Poor bioavailability via the chosen administration route.- Rapid metabolism and clearance of the drug. | - Conduct a dose-response study to determine the minimum effective dose.[3]- Consider an alternative administration route with higher bioavailability (e.g., intravenous or sublingual).[4][8]- Investigate the pharmacokinetic profile in your animal model to determine the drug's half-life and consider adjusting the dosing frequency.[14][15] |
| High variability in response between animals in the same dose group. | - Inconsistent administration technique.- Inter-animal differences in metabolism. | - Ensure consistent and accurate administration for all animals.- Increase the number of animals per group to improve statistical power. |
| Unexpected changes in animal behavior (e.g., agitation, sedation). | - Off-target effects of this compound.- The vehicle used for drug delivery may have its own effects. | - Carefully document all behavioral changes.- Include a vehicle-only control group in your experimental design. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Propranolol in Different Animal Species
| Species | Administration Route | Dose | Half-life (t½) | Bioavailability (%) | Reference |
| Rat | Oral | 20 mg/kg | Not specified | ~1 (relative to intravaginal) | [5] |
| Rat | Intravaginal | 20 mg/kg | Not specified | ~36 (relative to oral) | [5] |
| Cat | Intravenous | Not specified | 35 min | 100 | [14] |
| Dog | Intravenous | Not specified | 1.09 h | 100 | [15] |
| Dog | Single Oral | Not specified | 1.58 h | Not specified | [15] |
| Horse | Intravenous | Not specified | ~2 h | 100 | [16] |
| Horse | Oral | Not specified | ~2 h | 1-79 (variable) | [16] |
| Rabbit | Oral | Not specified | Similar to transdermal | ~16-20 (relative to transdermal) | [6] |
| Rabbit | Transdermal | Not specified | Similar to oral | ~100 (relative to oral) | [6] |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing life-threatening toxicity in the chosen animal model.
Materials:
-
This compound
-
Sterile vehicle (e.g., isotonic saline)
-
Appropriate animal model (e.g., C57BL/6 mice)[1]
-
Animal scale
-
Syringes and needles for administration
Procedure:
-
Animal Acclimation: Allow animals to acclimate to the facility for at least one week before the experiment.
-
Group Allocation: Randomly assign animals to several dose groups, including a vehicle control group.[1] A typical design would have 3-5 animals per group.
-
Dose Selection: Select a starting dose based on literature review and allometric scaling.[1] Subsequent doses should be escalated in a stepwise manner (e.g., 1.5x or 2x increments).
-
Administration: Administer the assigned dose of this compound or vehicle via the chosen route.
-
Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in weight, behavior (lethargy, agitation), appearance (piloerection, hunched posture), and mortality for a period of 7-14 days.[1] A weight loss of more than 15-20% is often considered a sign of significant toxicity.
-
Data Analysis: The MTD is typically defined as the highest dose that does not cause mortality or serious signs of toxicity.
Protocol 2: Pharmacokinetic (PK) Study
Objective: To determine the pharmacokinetic profile of this compound in the chosen animal model.
Materials:
-
This compound
-
Sterile vehicle
-
Appropriate animal model
-
Blood collection supplies (e.g., tubes with anticoagulant)
-
Analytical equipment for drug concentration measurement (e.g., HPLC or LC-MS/MS)[4]
Procedure:
-
Animal Preparation: Acclimate and prepare animals as in the MTD study.
-
Dose Administration: Administer a single dose of this compound.
-
Blood Sampling: Collect blood samples at predetermined time points. For intravenous administration, frequent early sampling is crucial (e.g., 2, 5, 15, 30, 60, 120, 240, 480 minutes post-dose).[4] For oral administration, sampling might extend over a longer period to capture absorption, distribution, metabolism, and excretion phases.
-
Plasma Preparation: Process the blood samples to obtain plasma and store them frozen until analysis.
-
Sample Analysis: Determine the concentration of this compound in the plasma samples using a validated analytical method.[4]
-
Data Analysis: Plot the plasma concentration versus time data and calculate key pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Visualizations
Caption: Workflow for optimizing this compound dosage in vivo.
Caption: Simplified signaling pathway blocked by Propranolol.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A comparative study of the pharmacokinetics of propranolol and its major metabolites in the rat after oral and vaginal administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative in vivo evaluation of this compound after oral and transdermal administration in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. scielo.br [scielo.br]
- 9. Clinical Pharmacokinetics of Buffered Propranolol Sublingual Tablet (Promptol™)—Application of a New “Physiologically Based” Model to Assess Absorption and Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Propranolol | VCA Animal Hospitals [vcahospitals.com]
- 11. Propranolol for Dogs and Cats | Dog, Cat, Pet Medication: PetMD | PetMD [petmd.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Pharmacokinetics of propranolol in the cat and comparisons with humans and three other species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacokinetics of propranolol and its metabolites in horses after intravenous or oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting non-reproducible results in Propranolol Hydrochloride dissolution testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering non-reproducible results in Propranolol (B1214883) Hydrochloride dissolution testing.
Frequently Asked Questions (FAQs)
Q1: What is the standard USP dissolution method for immediate-release Propranolol Hydrochloride tablets?
A1: The United States Pharmacopeia (USP) provides several dissolution tests for this compound tablets. A commonly referenced method is:
-
Apparatus: USP Apparatus 1 (Basket)
-
Medium: 1000 mL of 0.1 M Hydrochloric Acid (or dilute HCl, 1 in 100)[1][2]
-
Acceptance Criteria: Not less than 75% (Q) of the labeled amount of Propranolol HCl is dissolved in 30 minutes.[2]
Another official method utilizes USP Apparatus 2 (Paddle) at 50 rpm in 500 mL of 0.1 N hydrochloric acid for 30 minutes.[1] It is crucial to always refer to the specific monograph for the product being tested as different tests may be applicable.[1]
Q2: My dissolution results are highly variable between vessels. What are the likely causes?
A2: High variability between vessels can stem from several factors related to the dissolution apparatus setup and the formulation itself. Key areas to investigate include:
-
Apparatus Calibration: Ensure proper mechanical calibration of the dissolution apparatus, including vessel centering, shaft wobble (verticality), paddle/basket height, and rotational speed.[3] Deviations in these parameters can alter the hydrodynamics in each vessel, leading to variable results.
-
Vessel Condition: Inspect vessels for any scratches, chips, or irregularities in their shape, as these can cause inconsistent fluid flow patterns.[4]
-
Vibration: External vibrations from other lab equipment can significantly impact dissolution results. The dissolution bath should be on a level, stable surface, free from vibrations.[5]
-
Tablet/Capsule Position: Inconsistent placement of the dosage form can lead to variability. For example, with USP Apparatus 2 (paddle), coning (the formation of a mound of undissolved powder at the bottom of the vessel) can occur if the tablet does not fall directly to the center.
-
Deaeration of Media: Inadequate or inconsistent deaeration of the dissolution medium can cause air bubbles to form on the tablet surface or basket mesh, which can either increase or decrease the dissolution rate depending on the dosage form's characteristics.[6][7]
Q3: Can the excipients in my Propranolol HCl formulation affect the dissolution rate?
A3: Yes, excipients play a critical role in the dissolution profile of a drug product.[8] For Propranolol HCl, different excipients can lead to variations in disintegration and dissolution. For instance, generic and similar drug products may contain a greater amount of excipients with disintegrating functions compared to a reference product, leading to faster initial drug release.[8] The type and concentration of polymers like Hydroxypropyl Methylcellulose (HPMC) or Kollidon® SR can be used to control the release of Propranolol HCl in sustained-release formulations.[9]
Q4: How does the pH of the dissolution medium impact Propranolol HCl dissolution?
A4: Propranolol HCl is a weak basic drug, and its solubility can be pH-dependent.[3] Generally, it is more soluble in acidic conditions. Studies have shown that the release rate of Propranolol HCl from some matrix tablets increases with a decrease in the pH of the dissolution medium.[9] However, for immediate-release tablets, the impact of pH might be less pronounced, as the drug is highly soluble.[10]
Q5: I am observing lower than expected dissolution results. What should I investigate first?
A5: When encountering lower than expected dissolution results, a systematic investigation is necessary. A good starting point is to review the "4 M's": Man (analyst), Machine (apparatus), Method, and Materials.
-
Analyst Technique: Verify that the analyst is following the standard operating procedure (SOP) correctly, especially concerning media preparation, sampling, and sample handling.
-
Apparatus and Method: Check the calibration of the dissolution apparatus, ensure the correct method parameters (speed, temperature, etc.) were used, and confirm the proper deaeration of the medium.
-
Filtration: An often-overlooked cause of artificially low results is the adsorption of the drug onto the filter during sampling.[11] Ensure the chosen filter is compatible with Propranolol HCl and the dissolution medium. It may be necessary to saturate the filter by discarding an initial portion of the filtrate.[11]
-
Materials: Confirm the correct preparation of the dissolution medium and standards. Also, consider the physical properties of the tablets themselves, such as hardness and friability, as these can influence dissolution.[8][9]
Troubleshooting Guides
Issue 1: High Variability in Dissolution Results (%RSD > 20%)
Symptoms:
-
Wide range of dissolution values across the 6 vessels for a single run.
-
Inconsistent results between different runs of the same batch.
Possible Causes & Corrective Actions:
| Potential Cause | Recommended Action |
| Apparatus Calibration | Verify mechanical calibration of the dissolution apparatus as per USP <711>. Check for shaft wobble, vessel centering, paddle/basket height, and rotational speed.[3] |
| Vibration | Ensure the dissolution bath is on a level surface and isolated from sources of vibration (e.g., centrifuges, vortex mixers).[5] |
| Media Deaeration | Review the deaeration procedure. Inconsistent deaeration can lead to variable bubble formation on the dosage form or apparatus, affecting hydrodynamics.[6][7] |
| Tablet Position | For USP Apparatus 2, observe if "coning" is occurring. If so, consider using a different apparatus or adding a sinker (if appropriate and validated). |
| Analyst Technique | Observe the analyst's technique for any inconsistencies in starting the test, sampling, or sample handling. |
Issue 2: Consistently Low Dissolution Results (Failing to meet Q specification)
Symptoms:
-
The average percent dissolved at the specified time point is below the acceptance criteria (e.g., <75% at 30 minutes).
-
Results are consistent but low across all vessels.
Possible Causes & Corrective Actions:
| Potential Cause | Recommended Action |
| Filtration Issues | Investigate drug adsorption to the filter. Analyze the filtrate from different volumes to see if the concentration increases. Consider using a different, validated filter type (e.g., PTFE).[11] |
| Media Preparation | Double-check the preparation of the dissolution medium, including the concentration of any acids or buffers and the final pH. |
| Tablet Hardness | If the tablets are too hard, they may not disintegrate properly. Measure the hardness of the tablets and compare it to the manufacturing specifications.[9] |
| Formulation Changes | Review the batch manufacturing record for any changes in excipients or processing parameters that could affect dissolution.[8] |
| Cross-linking (Capsules) | For capsule formulations, especially those on stability studies, cross-linking of the gelatin shell can occur, leading to slower dissolution. |
Data Presentation
Table 1: Effect of Formulation Excipients on Propranolol HCl Dissolution
| Formulation | Primary Excipient | Dissolution Medium | % Released at 30 min | Dissolution Efficiency (%) |
| Reference Product | Lactose Monohydrate, Gelatin | 0.1 M HCl | >75% (at 15 min) | 82.16 |
| Generic Product 1 | Maize Starch, MCC | 0.1 M HCl | >75% (at 1 min) | 99.17 |
| Generic Product 2 | Sodium Starch Glycolate, MCC | 0.1 M HCl | >75% (at 1 min) | 99.11 |
| Matrix Tablet 1 | HPMC K15 (40%) | pH 6.8 Phosphate Buffer | ~40% | Not Reported |
| Matrix Tablet 2 | Kollidon® SR (40%) | pH 6.8 Phosphate Buffer | ~45% | Not Reported |
Data synthesized from multiple sources for illustrative purposes.[8][9]
Table 2: Influence of Dissolution Medium pH on Propranolol HCl Release from HPMC Matrix Tablets
| Formulation Code | Polymer | Dissolution Medium | % Released at 8 hours |
| PrH3 | HPMC K15 | 0.1N HCl (pH 1.2) | ~70% |
| PrH3 | HPMC K15 | Phosphate Buffer (pH 7.4) | ~85% |
Data adapted from a study on matrix tablets to illustrate pH effect.[9]
Experimental Protocols
Protocol 1: Standard Dissolution Test for Propranolol HCl IR Tablets (USP Apparatus 1)
-
Apparatus Setup:
-
Set up the USP Apparatus 1 (Basket) with 1000 mL vessels.
-
Calibrate the apparatus for rotational speed (100 ± 4 rpm), temperature (37 ± 0.5 °C), and other mechanical parameters as per USP <711>.[3]
-
-
Media Preparation:
-
Prepare 1000 mL of 0.1 M Hydrochloric Acid per vessel.
-
Deaerate the medium using a validated method (e.g., heating to 41-45°C, filtering under vacuum, and stirring for 5 minutes).[7]
-
Transfer the medium to the vessels and allow it to equilibrate to 37 ± 0.5 °C.
-
-
Procedure:
-
Place one tablet in each basket.
-
Lower the baskets into the dissolution medium and start the rotation simultaneously.
-
At 30 minutes, withdraw an aliquot (e.g., 10 mL) from each vessel from a zone midway between the surface of the medium and the top of the rotating basket, not less than 1 cm from the vessel wall.
-
Filter the samples immediately through a validated filter (e.g., 0.45 µm PTFE). Discard the first few mL of the filtrate to prevent drug adsorption effects.[9]
-
-
Analysis:
-
Determine the amount of Propranolol HCl dissolved using a validated analytical method, such as UV-Vis spectrophotometry at approximately 289 nm.[8][12]
-
Compare the absorbance of the sample solutions with that of a standard solution of known concentration.
-
Calculate the percentage of the labeled amount of Propranolol HCl dissolved.
-
Protocol 2: Analytical Method Validation for Propranolol HCl by UV-Vis Spectrophotometry
-
Wavelength Selection:
-
Linearity:
-
Prepare a series of standard solutions of Propranolol HCl in the dissolution medium covering the expected concentration range (e.g., 5-40 µg/mL).[8]
-
Measure the absorbance of each solution at λmax.
-
Plot a calibration curve of absorbance versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
-
Accuracy:
-
Perform recovery studies by adding known amounts of Propranolol HCl stock solution to the placebo formulation at different levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Calculate the percentage recovery. The acceptance criteria are typically between 98-102%.
-
-
Precision:
-
Repeatability (Intra-day precision): Analyze multiple preparations of the same sample on the same day and by the same analyst.
-
Intermediate Precision (Inter-day precision): Analyze the same sample on different days, with different analysts, and/or on different equipment.
-
Calculate the Relative Standard Deviation (%RSD) for the results. The acceptance criterion is typically %RSD ≤ 2%.
-
-
Specificity:
-
Analyze a placebo solution (containing all excipients but no Propranolol HCl) to ensure there is no interference from the excipients at the analytical wavelength.
-
Visualizations
Caption: A logical workflow for troubleshooting non-reproducible dissolution results.
Caption: An investigation workflow for Out-of-Specification (OOS) dissolution results.
References
- 1. uspnf.com [uspnf.com]
- 2. uspbpep.com [uspbpep.com]
- 3. pharmatimesofficial.com [pharmatimesofficial.com]
- 4. Cause of high variability in drug dissolution testing and its impact on setting tolerances. | Semantic Scholar [semanticscholar.org]
- 5. agilent.com [agilent.com]
- 6. qla-llc.com [qla-llc.com]
- 7. pharmainform.com [pharmainform.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. Comparative Study of this compound Release from Matrix Tablets with Kollidon®SR or Hydroxy Propyl Methyl Cellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jppres.com [jppres.com]
- 11. researchgate.net [researchgate.net]
- 12. Development and validation of analytical methodology for quantification of this compound in a multiparticulate biphasic system by UV-vis spectrophotometry [redalyc.org]
interference from excipients in Propranolol Hydrochloride tablet analysis
Welcome to the technical support center for the analysis of Propranolol (B1214883) Hydrochloride tablets. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to excipient interference during analytical testing.
Frequently Asked Questions (FAQs)
Q1: What are the most common excipients found in Propranolol Hydrochloride tablets?
A1: Common excipients in this compound tablets include lactose (B1674315) monohydrate, corn starch, sodium starch glycolate, magnesium stearate (B1226849), and povidone.[1] Different formulations may also contain hydroxypropyl methylcellulose (B11928114) (HPMC) of various grades for extended-release properties, microcrystalline cellulose, and colorants such as D&C Yellow No. 10 and FD&C Blue No. 1.[1]
Q2: Can these excipients interfere with the analysis of this compound?
A2: Yes, under certain conditions, excipients can interfere with analytical methods. For example, sucrose (B13894) has been reported to interfere with some spectrophotometric methods by reacting with the analytical reagents.[2] In dissolution testing, the type and amount of disintegrants can affect the disintegration time, and surfactants like sodium lauryl ether sulfate (B86663) (SLES) have been shown to slow the drug release of propranolol, possibly due to chemical interactions.[3] Lubricants like magnesium stearate can form a hydrophobic film around the drug particles, which may delay dissolution.
Q3: Which analytical techniques are commonly used for this compound tablet analysis?
A3: Commonly employed analytical techniques include High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry.[4][5][6][7][8] Dissolution testing is also a critical quality control test.[1][9]
Troubleshooting Guides
Issue 1: Unexpected Peaks or Baseline Noise in HPLC/UPLC Analysis
Possible Cause: Interference from excipients co-eluting with this compound or appearing as separate peaks. Inadequate sample preparation can also lead to the injection of insoluble excipients, causing baseline noise.
Troubleshooting Steps:
-
Review the Chromatogram: Compare the chromatogram of the tablet sample with that of a pure this compound standard to identify any additional peaks.
-
Sample Preparation Optimization:
-
Solvent Selection: Ensure the chosen solvent completely dissolves the active pharmaceutical ingredient (API) while minimizing the solubility of potentially interfering excipients. Methanol is a common solvent for this compound.[4][7]
-
Sonication: Use sonication to ensure complete dissolution of the API from the tablet matrix.[4][7]
-
Centrifugation and Filtration: Centrifuge the sample solution and filter it through a 0.45 µm or smaller pore size filter to remove insoluble excipients before injection.[10]
-
-
Chromatographic Method Modification:
-
Gradient Elution: If using an isocratic method, switching to a gradient elution can help separate the Propranolol peak from any interfering excipient peaks.
-
Mobile Phase pH Adjustment: Modifying the pH of the mobile phase can alter the retention times of both the API and interfering peaks, potentially leading to better separation.
-
Column Chemistry: Consider using a column with a different stationary phase chemistry if co-elution persists.
-
Issue 2: Inaccurate Quantification in UV-Visible Spectrophotometric Analysis
Possible Cause: Overlapping absorbance spectra of this compound and certain excipients or additives.
Troubleshooting Steps:
-
Spectral Scan: Perform a full UV-Vis spectral scan (e.g., 200-400 nm) of the placebo (a mixture of all excipients without the API) to check for any absorbance at the analytical wavelength of this compound (typically around 290 nm).
-
Derivative Spectrophotometry: If interference is observed, consider using first or second-order derivative spectrophotometry to resolve the overlapping spectra.
-
Method Specificity Study: As demonstrated in some studies, a well-validated spectrophotometric method can be free from interference from common excipients. One study showed no interference from high concentrations of various excipients (see Table 1).[11]
Issue 3: Inconsistent or Slow Dissolution Profile
Possible Cause: The type and concentration of excipients can significantly impact the dissolution rate.
Troubleshooting Steps:
-
Formulation Composition: Be aware that different generic and branded products can have varying excipient compositions, leading to different dissolution profiles.[1]
-
Effect of Binders and Gelling Agents: High concentrations of polymers like HPMC can retard drug release in a concentration-dependent manner.[9]
-
Impact of Lubricants: Hydrophobic lubricants such as magnesium stearate can coat the drug particles and slow down their dissolution. Ensure adequate mixing time during formulation development, as over-lubrication can exacerbate this issue.
-
Disintegration vs. Dissolution: Note that a tablet can disintegrate into fine particles, but the drug may not fully dissolve. The nature of the excipients will influence this process.
-
Dissolution Medium: For basic drugs like this compound, the pH of the dissolution medium can affect solubility and release. While Propranolol HCl is highly soluble, interactions with excipients can be pH-dependent.
Quantitative Data on Excipient Interference
The following table summarizes a study on the effect of various excipients on the recovery of this compound using a UV spectrophotometric method. In this study, no significant interference was observed even when the excipient concentration was high.
Table 1: Recovery of this compound in the Presence of Various Excipients [11]
| Excipient | Concentration of Excipient (µg/mL) | Concentration of Propranolol HCl (µg/mL) | Recovery (%) |
| Starch | 1000 | 20 | 99.8 |
| Lactose | 1000 | 20 | 100.2 |
| Talc | 1000 | 20 | 99.5 |
| Magnesium Stearate | 1000 | 20 | 100.5 |
| Acacia | 1000 | 20 | 99.7 |
| Sucrose | 1000 | 20 | 100.1 |
| Glucose | 1000 | 20 | 99.9 |
Data adapted from a study by Habeeb et al. (2021).
Experimental Protocols
HPLC Method for this compound Assay
This protocol is a general example based on common practices and may require optimization for specific formulations.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 0.01 M disodium (B8443419) hydrogen phosphate adjusted to a specific pH, such as 3.5). The ratio will need to be optimized (e.g., 50:50 v/v).[10]
-
Flow Rate: 1.0 mL/min.[10]
-
Detection Wavelength: 290 nm.
-
Sample Preparation:
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of this compound (e.g., 20 mg) and transfer it to a volumetric flask (e.g., 100 mL).
-
Add a suitable volume of the mobile phase or a compatible solvent like methanol.
-
Sonicate for at least 15-20 minutes to ensure complete dissolution of the drug.[4][7][10]
-
Allow the solution to cool to room temperature and dilute to volume with the same solvent.
-
Centrifuge a portion of the solution.
-
Filter the supernatant through a 0.45 µm syringe filter before injection.[10]
-
-
Standard Preparation: Prepare a standard solution of this compound reference standard of a known concentration in the same solvent as the sample.
Dissolution Test for Immediate-Release this compound Tablets
This protocol is based on USP recommendations and may vary for different products.
-
Apparatus: USP Apparatus 1 (Basket) or 2 (Paddle).
-
Dissolution Medium: 900 mL of 0.1 M Hydrochloric Acid (HCl).
-
Apparatus Speed: 100 rpm for Apparatus 1 or 50-75 rpm for Apparatus 2.
-
Temperature: 37 ± 0.5 °C.
-
Sampling Times: Withdraw aliquots at predetermined time intervals (e.g., 5, 10, 15, 20, 30, 45, and 60 minutes).
-
Sample Analysis:
-
Filter the withdrawn samples promptly through a suitable filter.
-
Analyze the filtrate for this compound content using a validated analytical method, such as UV spectrophotometry at 290 nm or HPLC.
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
-
Acceptance Criteria: Typically, for immediate-release tablets, not less than 80% of the labeled amount of this compound should be dissolved in 30 minutes.
Visualizations
Caption: Experimental workflow for Propranolol HCl tablet analysis.
Caption: Troubleshooting decision tree for analytical issues.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. Design and Development of Propranolol HCl Fast Dissolving Tablets by Using Isolated Mucilage of Salvia Hispanica for the Treatment of Hypertension by Using DoE tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijnrd.org [ijnrd.org]
- 4. Quantitative Analysis of this compound by High Performance Thin Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. wjpls.org [wjpls.org]
- 7. ijpsonline.com [ijpsonline.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. oaji.net [oaji.net]
- 10. A validated RP-HPLC method for simultaneous determination of propranolol and valsartan in bulk drug and gel formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. impactfactor.org [impactfactor.org]
Technical Support Center: Addressing Propranolol Hydrochloride Resistance in Experimental Models
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals encountering resistance to propranolol (B1214883) hydrochloride in experimental models.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of propranolol resistance observed in cancer cell lines?
A1: Propranolol resistance can emerge from several mechanisms. A primary cause is the alteration in the expression or function of its main targets, the β-adrenergic receptors (β-ARs). For instance, your cell line might express atypical β-ARs, such as β3-AR, which have a low affinity for propranolol.[1][2] Resistance can also be mediated by the activation of bypass signaling pathways that promote cell survival and proliferation, such as the Akt and NF-kB/COX-2 pathways.[1][3] Additionally, propranolol has been shown to reduce the activity of the multidrug resistance efflux pump P-glycoprotein (P-gp), so alterations in P-gp expression or function could also contribute to reduced efficacy of combination therapies.[1][3]
Q2: What is a typical starting concentration for propranolol in in-vitro experiments, and how should I adjust it for resistant models?
A2: For sensitive cell lines, effective concentrations of propranolol can range from 10 µM to 150 µM, with IC50 values for some cancer cell lines falling between 69.1 µM and 119.5 µM.[1][4] For primary neuronal cultures, a starting concentration of 10 µM has been shown to be effective for neuroprotection.[5] If you are observing resistance, it is crucial to perform a dose-response curve to determine the new therapeutic window, starting from a low concentration (e.g., 1 µM) and increasing it.[5] In some resistant models, concentrations may need to be significantly higher, but be mindful of off-target effects and cytotoxicity.
Q3: How should I prepare and store propranolol hydrochloride for cell culture experiments?
A3: this compound is water-soluble. Prepare a concentrated stock solution (e.g., 16 mmol/L) in sterile distilled water or phosphate-buffered saline (PBS).[5][6] Ensure complete dissolution by vortexing. It is critical to sterilize the stock solution by passing it through a 0.22-µm syringe filter into a sterile, light-protected container.[5] Store the stock solution at 4°C for short-term use, but for long-term storage, aliquoting and freezing at -20°C is recommended to maintain stability. Always prepare fresh dilutions in your cell culture medium for each experiment to avoid degradation.[5]
Q4: Can propranolol resistance be associated with changes in the tumor microenvironment?
A4: Yes, the tumor microenvironment plays a role. Activation of β-adrenergic signaling can stimulate the expression of pro-inflammatory cytokines like IL-6 and IL-8, which can impair tumor growth.[7] Chronic stress, which activates β-adrenergic pathways, has been shown to promote tumor growth and metastasis in xenograft models, an effect that can be blocked by propranolol.[4] Therefore, factors within the microenvironment that persistently activate these pathways could contribute to a state of functional resistance.
Troubleshooting Guide
Issue 1: Increasing IC50 Value for Propranolol in Long-Term Cell Culture
-
Possible Cause 1: Cell Line Evolution and Selection.
-
Explanation: Continuous culture, especially with intermittent drug exposure, can select for a subpopulation of cells with inherent resistance mechanisms.
-
Troubleshooting Steps:
-
Authentication: Perform cell line authentication (e.g., STR profiling) to ensure there has been no cross-contamination.
-
Low Passage Number: Revert to an earlier, low-passage stock of the cell line and re-determine the IC50.
-
Clonal Selection Analysis: If possible, perform single-cell cloning to isolate and characterize different subpopulations to see if resistance is heterogeneous.
-
-
-
Possible Cause 2: Altered β-Adrenergic Receptor Expression.
-
Explanation: Cells may downregulate β1/β2-ARs or upregulate atypical receptors like β3-AR, which bind propranolol with lower affinity.[1][2]
-
Troubleshooting Steps:
-
Receptor Expression Analysis: Use qPCR or Western blotting to quantify the expression levels of β1, β2, and β3-ARs in your resistant cells compared to the sensitive parent line.
-
Binding Assays: Perform radioligand binding assays to assess changes in receptor affinity and density. The presence of significant binding of a ligand like [¹²⁵I]cyanopindolol in the presence of high propranolol concentrations can indicate propranolol-resistant binding sites.[2]
-
-
Issue 2: Propranolol Fails to Inhibit Downstream Signaling (e.g., PKA, ERK, Akt)
-
Possible Cause 1: Pathway Reactivation or Bypass.
-
Explanation: Resistant cells may have developed mutations or compensatory upregulation of other signaling pathways that bypass the β-adrenergic blockade. For example, constitutive activation of Akt through other receptor tyrosine kinases can override the inhibitory effects of propranolol.[3][8]
-
Troubleshooting Steps:
-
Phospho-Protein Array: Use a phospho-protein array to get a broad overview of which signaling pathways are active in your resistant cells compared to sensitive cells.
-
Targeted Western Blots: Perform Western blots for key phosphorylated proteins in suspected bypass pathways (e.g., p-EGFR, p-Akt, p-ERK).
-
Combination Therapy: Experiment with inhibitors of the identified bypass pathways in combination with propranolol to see if sensitivity can be restored.
-
-
-
Possible Cause 2: Experimental Artifact.
-
Explanation: Inconsistent results could be due to issues with the propranolol solution or the experimental setup.
-
Troubleshooting Steps:
-
Solution Integrity: Prepare a fresh stock solution of propranolol.[5]
-
Time-Course Experiment: Ensure you are measuring pathway activation at the correct time point after treatment. A 30-minute pre-incubation with propranolol has been shown to inhibit epinephrine-induced signaling.[8]
-
Loading Controls: Use appropriate loading controls in your Western blots to ensure equal protein loading.
-
-
Data Presentation
Table 1: Propranolol Concentrations and Effects in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration (µM) | Effect | Reference |
| SK-LMS-1 | Leiomyosarcoma | Cell Viability | 25 - 150 | Inhibition of cell viability | [1] |
| SW-872 | Liposarcoma | Cell Viability | 25 - 150 | Inhibition of cell viability | [1] |
| AS-O2 | Angiosarcoma | Cell Viability | 100 - 150 | Inhibition of cell viability | [1] |
| SW620 | Colorectal Cancer | Cell Viability | 119.5 (IC50) | Inhibition of cell viability | [4] |
| Colo205 | Colorectal Cancer | Cell Viability | 86.38 (IC50) | Inhibition of cell viability | [4] |
| HT29 | Colorectal Cancer | Cell Viability | 69.1 (IC50) | Inhibition of cell viability | [4] |
| 8505C | Thyroid Cancer | Cell Viability | 200 (IC50) | Growth inhibition | [9] |
| K1 | Thyroid Cancer | Cell Viability | 280 (IC50) | Growth inhibition | [9] |
| HepG2 | Liver Cancer | Apoptosis | 40 - 80 | Induction of apoptosis and cell cycle arrest | [6] |
| HUVECs | Endothelial Cells | Cell Viability | 15 | Decreased cell viability and migration | [10] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is used to determine the cytotoxic effects of propranolol and establish an IC50 value.
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density (determined empirically for your cell line) and incubate overnight at 37°C in 5% CO₂.
-
Drug Preparation: Prepare serial dilutions of this compound in complete cell culture medium.
-
Treatment: Remove the old medium from the wells and add 100 µL of the prepared drug dilutions. Include vehicle-treated wells as a control.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).[11]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well to achieve a final concentration of 0.5 mg/mL.[11]
-
Formazan (B1609692) Formation: Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[11]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly.[11]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Analysis of Apoptosis by Flow Cytometry (Annexin V/PI Staining)
This protocol differentiates between viable, apoptotic, and necrotic cells following propranolol treatment.
-
Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of propranolol (e.g., 40 µM, 80 µM) for a specified time (e.g., 48 hours). Include an untreated control group.[6]
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS, trypsinize, and then combine with the supernatant containing floating cells.[6]
-
Centrifugation: Centrifuge the cell suspension at approximately 1,000 x g for 5 minutes at 4°C.[6]
-
Washing: Discard the supernatant and wash the cell pellet once with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[11]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[11]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Visualizations
Caption: Propranolol action and potential resistance pathways.
Caption: Troubleshooting workflow for propranolol resistance.
Caption: Experimental workflow for characterizing resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. The β-adrenergic receptor antagonist propranolol offsets resistance mechanisms to chemotherapeutics in diverse sarcoma subtypes: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Repurposing Drugs in Oncology (ReDO)—Propranolol as an anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Propranolol suppresses the proliferation and induces the apoptosis of liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of signaling downstream of beta‐2 adrenoceptor by propranolol in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Repurposing Drugs in Oncology (ReDO)—Propranolol as an anti-cancer agent - ecancer [ecancer.org]
- 10. Propranolol suppresses HUVEC viability, migration, VEGF expression, and promotes apoptosis by downregulation of miR-4295 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
minimizing batch-to-batch variability of synthesized Propranolol Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability during the synthesis of Propranolol (B1214883) Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthesis route for Propranolol Hydrochloride and what are its critical steps?
A1: The most prevalent synthesis route involves a two-step process. The first step is the etherification of 1-naphthol (B170400) with epichlorohydrin (B41342) under basic conditions to form the intermediate, 3-(1-naphthoxy)-1,2-epoxypropane.[1] The second step is the ring-opening of this intermediate with isopropylamine (B41738), followed by salt formation with hydrochloric acid to yield this compound.[1][2] Critical steps that require careful control to ensure consistency include temperature, reaction time, and the stoichiometric ratios of reactants and catalysts.[1][2]
Q2: What are the main factors contributing to batch-to-batch variability in this compound synthesis?
A2: Key factors include:
-
Purity of starting materials: Impurities in 1-naphthol or epichlorohydrin can lead to side reactions and the formation of undesired byproducts.
-
Reaction conditions: Inconsistent temperature, pressure, and mixing rates can affect reaction kinetics and impurity profiles.
-
Control of pH: Proper pH control is crucial during the salting-out step to ensure complete conversion to the hydrochloride salt and to prevent degradation.[3]
-
Purification and crystallization: Variability in solvent systems, cooling rates, and drying conditions during recrystallization can impact crystal size, form, and purity.[4]
Q3: What are the common impurities found in this compound synthesis and how can they be minimized?
A3: Common impurities can include unreacted starting materials, byproducts from side reactions, and degradation products. For instance, 3-(1-Naphthalenyloxy)-1,2-propanediol is a known impurity.[5] To minimize these, it is essential to use high-purity starting materials, optimize reaction conditions to favor the desired product, and implement a robust purification process, such as recrystallization, to remove impurities effectively.[1][4] High-Performance Liquid Chromatography (HPLC) is a suitable method for detecting and quantifying impurities.[6]
Q4: Are there alternative synthesis routes that avoid hazardous reagents like epichlorohydrin?
A4: Yes, an alternative route exists that avoids the use of the genotoxic substance epichlorohydrin. This method involves reacting 1-naphthol with 1,3-dibromo(iodo)acetone, followed by reduction with sodium borohydride, and subsequent reaction with isopropylamine and salification with hydrochloric acid.[3] This pathway is considered safer and more environmentally friendly.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Final Product | Incomplete reaction in either the etherification or ring-opening step. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the disappearance of starting materials.[1] Adjust reaction time and temperature as necessary. Ensure accurate stoichiometry of reactants. |
| Loss of product during purification. | Optimize the recrystallization process.[2] Ensure the solvent system is appropriate for maximizing yield while removing impurities. Minimize transfers of the product. | |
| High Levels of Impurities | Sub-optimal reaction conditions leading to side product formation. | Tightly control reaction parameters such as temperature and catalyst concentration. For the etherification step, a temperature of 50-65°C is often used.[1] |
| Inefficient purification. | Employ multiple recrystallization steps if necessary.[4] Utilize a suitable analytical technique like HPLC to confirm the purity of the final product.[6] | |
| Inconsistent Crystal Size or Form | Variations in the crystallization process. | Standardize the crystallization protocol. Control the rate of cooling, agitation speed, and solvent-to-antisolvent ratio.[4] Characterize the crystal form using techniques like X-ray diffraction (XRD) or Differential Scanning Calorimetry (DSC).[7] |
| Poor Solubility of the Final Product | Incorrect polymorphic form or presence of insoluble impurities. | Analyze the polymorphic form of the product. Re-evaluate the crystallization solvent and conditions to obtain the desired polymorph. Ensure complete removal of any insoluble starting materials or byproducts. |
Experimental Protocols
Protocol 1: Synthesis of this compound (Epichlorohydrin Route)
Step 1: Synthesis of 3-(1-naphthoxy)-1,2-epoxypropane [1]
-
In a reaction vessel, combine 1-naphthol, epichlorohydrin, and a phase transfer catalyst (e.g., benzyltriethylammonium chloride).
-
Stir the mixture and raise the temperature to 50-65°C.
-
Slowly add an aqueous solution of sodium hydroxide (B78521) (e.g., 30%) over 1 hour.
-
Maintain the temperature and continue stirring for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and separate the organic layer.
-
Wash the organic layer with water and concentrate under reduced pressure to obtain the crude intermediate.
Step 2: Synthesis of this compound [1]
-
Dissolve the crude 3-(1-naphthoxy)-1,2-epoxypropane and isopropylamine in a suitable solvent (e.g., toluene).
-
Add a base catalyst (e.g., N,N-diisopropylethylamine) and heat the mixture to approximately 45°C for 4 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to precipitate the crude Propranolol base.
-
Filter and dry the crude product.
-
Dissolve the crude base in an appropriate solvent (e.g., isopropanol) and bubble dry HCl gas through the solution or add a solution of HCl in a suitable solvent to a pH of 2.0 to form the hydrochloride salt.[3][8]
-
Filter the precipitate and recrystallize from a suitable solvent system (e.g., n-propanol and heptane) to obtain pure this compound.[4]
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol is a general guideline and may need optimization based on the specific instrument and impurities of interest.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column is commonly used.[9]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) is typical.[9] A gradient elution may be necessary to separate all impurities.
-
Flow Rate: Typically around 0.3-1.0 mL/min.[9]
-
Detection Wavelength: this compound can be detected at approximately 230 nm or 290 nm.[9][10]
-
Sample Preparation: Dissolve a known amount of the synthesized this compound in the mobile phase or a suitable solvent to a known concentration.
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a standard solution of this compound to determine the retention time.
-
Inject the sample solution.
-
Analyze the chromatogram for the main peak corresponding to this compound and any impurity peaks.
-
Calculate the purity based on the relative peak areas.
-
Data Presentation
Table 1: Summary of Reaction Parameters for this compound Synthesis (Epichlorohydrin Route)
| Parameter | Step 1: Etherification | Step 2: Ring-Opening & Salification | Reference |
| Reactants | 1-Naphthol, Epichlorohydrin, NaOH | 3-(1-naphthoxy)-1,2-epoxypropane, Isopropylamine, HCl | [1] |
| Catalyst | Phase Transfer Catalyst (e.g., Benzyltriethylammonium chloride) | Base Catalyst (e.g., N,N-diisopropylethylamine) | [1] |
| Solvent | (Reactants can act as solvent) | Toluene | [1] |
| Temperature | 50 - 65 °C | 45 °C | [1] |
| Reaction Time | 4 - 8 hours | 4 hours | [1][2] |
Visualizations
Caption: this compound Synthesis Workflow.
Caption: Troubleshooting Decision Tree for Synthesis Variability.
References
- 1. Synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN113511979A - Synthesis method and application of propranolol - Google Patents [patents.google.com]
- 3. CN108586273B - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 4. US5095151A - Preparation of this compound macrocrystals - Google Patents [patents.google.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Determination of impurities in this compound by high-performance liquid chromatography on dynamically modified silica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative Study of this compound Release from Matrix Tablets with Kollidon®SR or Hydroxy Propyl Methyl Cellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. sphinxsai.com [sphinxsai.com]
- 10. Quantitative Analysis of this compound by High Performance Thin Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
improving the yield and purity of Propranolol Hydrochloride synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Propranolol (B1214883) Hydrochloride. Our aim is to help you improve both the yield and purity of your product through detailed protocols, data-driven insights, and clear visual workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the synthesis of Propranolol Hydrochloride.
Q1: What is the most common synthesis route for this compound?
A: The most frequently used preparation method involves a two-step process. First, 1-naphthol (B170400) undergoes an etherification reaction with epichlorohydrin (B41342) to form the intermediate 3-(1-naphthyloxy)-1,2-epoxypropane. This intermediate is then reacted with isopropylamine (B41738) in an amination reaction to produce propranolol base, which is subsequently treated with hydrochloric acid to form the final salt, this compound.[1][2][3]
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors, including incomplete reactions, side product formation, or suboptimal reaction conditions. Here are some strategies to improve your yield:
-
Catalyst Choice: The use of an appropriate catalyst can significantly enhance reaction efficiency. Triethylamine has been shown to provide high catalytic activity and selectivity.[4] Phase transfer catalysts, such as benzyltriethylammonium chloride or polyethylene (B3416737) glycol, can also improve yields in the initial etherification step.[5]
-
Reaction Conditions: Traditional methods often required high temperatures and long reaction times, which can lead to side reactions and lower yields.[6] Newer methods utilize milder conditions. For example, conducting the ring-opening reaction at 25-30°C or 45°C can achieve high yields (91-94.5%).[4][5]
-
Reactant Molar Ratio: Optimizing the molar ratio of reactants is crucial. For the ring-opening reaction with isopropylamine, using an excess of isopropylamine can be necessary, but some modern methods aim to reduce this excess to improve efficiency and reduce waste.[1] One optimized method suggests a reactant molar ratio of 1:3 for the epoxide intermediate to isopropylamine to prevent the formation of undesired by-products.[7]
-
Alternative Synthesis Routes: A method avoiding the use of the genotoxic reagent epichlorohydrin has been developed. This route involves reacting 1-naphthol with 1,3-dibromoacetone, followed by reduction and reaction with isopropylamine, offering a potentially safer process.[8]
Q3: I am observing significant impurities in my final product. How can I identify and minimize them?
A: Impurity formation is a common issue. Propranolol glycol (also known as Propranolol EP Impurity A) is a significant impurity formed by the hydrolysis of the epoxide intermediate.[9] Other impurities can arise from side reactions.
-
Minimizing Side Reactions: Gentle reaction conditions, including lower temperatures and optimized catalyst use, can reduce the formation of side products.[4] Ensuring the correct stoichiometry of reactants is also critical.[7]
-
Analytical Monitoring: Regularly monitor your reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4][5] This allows you to stop the reaction at the optimal time before significant by-products form. HPLC and High-Performance Thin-Layer Chromatography (HPTLC) are effective methods for assessing the purity of the final product.[10][11]
-
Purification: Effective purification is key to removing impurities. Recrystallization is a common and effective method.
Q4: What is the most effective method for purifying crude this compound?
A: Recrystallization is the standard method for purifying the final product. The choice of solvent is critical for obtaining high purity and good crystal quality.
-
Solvent Systems: A mixture of toluene (B28343) and n-hexane is commonly used for recrystallizing the propranolol free base before converting it to the hydrochloride salt.[4][6] For the hydrochloride salt itself, a mixture of n-propanol and heptane (B126788) has been used to produce macrocrystals of a specific size range.[12]
-
Procedure: A general procedure involves dissolving the crude product in a suitable solvent (or solvent mixture) at an elevated temperature, followed by cooling to induce crystallization. The purified crystals are then collected by filtration. For example, after salification with HCl in ethanol, the solution can be cooled to 4°C and allowed to crystallize for 8 hours to yield a product with 99.99% purity.[8]
Data on Synthesis Yield and Purity
The following tables summarize quantitative data from various synthesis methodologies, allowing for a comparison of their effectiveness.
Table 1: Comparison of Propranolol Synthesis Methods and Outcomes
| Method | Key Reactants/Catalyst | Yield (%) | Purity (%) (Method) | Reference |
| Method A | 3-(1-naphthyloxy)-1,2-epoxypropane, Isopropylamine, Triethylamine | 94.5 | 99.4 (HPLC) | [4] |
| Method B | 1-naphthol, Epichlorohydrin, Triethylamine | 88.7 - 92.7 | 96.5 - 99.9 (HPLC) | [6] |
| Method C | 3-(1-naphthyloxy)-1,2-epoxypropane, Isopropylamine, N,N-diisopropylethylamine | 91.3 | 99.1 (HPLC) | [5] |
| Method D | 1-naphthol, 1,3-dibromoacetone, NaBH₄, Isopropylamine | 85.1 (Salification step) | 99.99 (HPLC) | [8] |
| Method E | Amine-functionalised graphene oxide (NGO) membrane reactor | ~100 (Conversion) | ~100 (Selectivity) | [7] |
Experimental Protocols
Below are detailed methodologies for key experiments in the synthesis and purification of Propranolol.
Protocol 1: Synthesis of Propranolol via Triethylamine Catalysis[4]
-
Reaction Setup: In a suitable reaction flask, place 200.2g of 3-(1-naphthyloxy)-1,2-epoxypropane, 65.0g of isopropylamine, and 1200ml of methylene (B1212753) dichloride.
-
Catalyst Addition: While stirring, slowly add 3.0g of triethylamine, ensuring the temperature is maintained below 30°C.
-
Reaction: After the addition is complete, continue stirring the mixture at an insulation temperature of 25-30°C for approximately 5 hours.
-
Monitoring: Monitor the reaction progress using TLC.
-
Work-up: Once the reaction is complete, stop stirring. Evaporate the solvent under reduced pressure.
-
Purification: Recrystallize the resulting residue from a toluene/n-hexane solvent system to obtain pure propranolol.
Protocol 2: Synthesis of this compound via a Phase Transfer Catalyst[5]
Step 1: Synthesis of 3-(1-naphthyloxy)-1,2-epoxypropane
-
Reaction Setup: In a 1L four-neck flask, combine 144.1g of 1-naphthol, 13.9g of benzyltriethylammonium chloride (phase transfer catalyst), and 277.5g of epichlorohydrin.
-
Heating: Stir and heat the mixture to 50°C until all components are dissolved and the solution is clear.
-
Base Addition: Add 200g of a 30% aqueous NaOH solution dropwise over 1 hour, maintaining the temperature at 50°C.
-
Reaction: Keep the reaction at 50°C for 6 hours, monitoring for the disappearance of the starting material by TLC.
-
Isolation: After the reaction is complete, cool the mixture to room temperature and allow the layers to separate. Isolate the organic layer, wash it once with water, and concentrate it to dryness under reduced pressure at 50°C to obtain the intermediate product as a reddish-brown oil.
Step 2: Synthesis of Propranolol
-
Reaction Setup: Dissolve 160g of the 3-(1-naphthyloxy)-1,2-epoxypropane intermediate and 108g of isopropylamine in 300mL of toluene.
-
Base Addition: Add 25.9g of N,N-diisopropylethylamine dropwise over 30 minutes.
-
Reaction: Heat the mixture to 45°C and maintain for 4 hours. Monitor the reaction by TLC.
-
Crystallization: Once the reaction is complete, cool the solution to 5°C to precipitate the solid product.
-
Isolation: Filter the solid and dry it to obtain the crude propranolol product. This can then be converted to the hydrochloride salt using standard methods.
Visual Workflow Diagrams
The following diagrams illustrate key processes and logical workflows in this compound synthesis.
Caption: General Synthesis Workflow for Propranolol HCl.
Caption: Troubleshooting Workflow for Low Synthesis Yield.
Caption: Decision Logic for Product Purification.
References
- 1. CN104356010A - Improved preparation method of propranolol - Google Patents [patents.google.com]
- 2. m.youtube.com [m.youtube.com]
- 3. PROPRANOLOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 4. CN104961642A - Novel propranolol synthesis method - Google Patents [patents.google.com]
- 5. Synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN113511979A - Synthesis method and application of propranolol - Google Patents [patents.google.com]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. CN108586273B - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. ijpsonline.com [ijpsonline.com]
- 11. Quantitative Analysis of this compound by High Performance Thin Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Propranolol Hydrochloride Analysis Following ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of Propranolol Hydrochloride, with a focus on method validation as per the International Council for Harmonisation (ICH) guidelines. The performance of High-Performance Liquid Chromatography (HPLC) is benchmarked against alternative techniques, supported by experimental data from published literature.
Overview of Analytical Methods
The accurate quantification of this compound is critical in pharmaceutical development and quality control. While HPLC stands out as a widely used and robust technique, several other methods offer viable alternatives, each with its own set of advantages and limitations. This guide explores the validation of the following methods:
-
High-Performance Liquid Chromatography (HPLC): A highly selective and sensitive chromatographic technique.
-
High-Performance Thin-Layer Chromatography (HPTLC): A planar chromatographic method offering high sample throughput.
-
Capillary Electrophoresis (CE): A high-resolution separation technique based on electrophoretic mobility.
-
UV-Visible Spectrophotometry: A simple and cost-effective method based on the absorption of ultraviolet or visible light.
Comparative Analysis of Method Validation Parameters
The following tables summarize the validation parameters for different analytical methods used for the analysis of this compound, in accordance with ICH guidelines.
Table 1: Comparison of Linearity and Range
| Method | Linearity Range | Correlation Coefficient (r²) |
| HPLC | 2 - 24 µg/mL[1] | > 0.999[1] |
| UPLC | 10 - 50 µg/mL[2] | > 0.999[2] |
| HPTLC | 200 - 2000 ng/spot[1] | 0.9997[1] |
| Capillary Electrophoresis | Not explicitly stated, but good linearity reported[3] | > 0.9999[3] |
| UV-Spectrophotometry | 1.0 - 40.0 µg/mL | 0.999 |
Table 2: Comparison of Accuracy (Recovery)
| Method | Recovery (%) |
| HPLC | 99.72 - 100.03%[1] |
| UPLC | 96.70 - 98.72%[2] |
| HPTLC | 98.5 - 101.5% |
| Capillary Electrophoresis | 95.1 - 104.5%[3] |
| UV-Spectrophotometry | 98.0 - 100.5% |
Table 3: Comparison of Precision (%RSD)
| Method | Intraday Precision (%RSD) | Interday Precision (%RSD) |
| HPLC | < 1%[1] | < 1%[1] |
| UPLC | < 0.72%[2] | < 0.72%[2] |
| HPTLC | < 2% | < 2% |
| Capillary Electrophoresis | < 1.03%[3] | < 1.03%[3] |
| UV-Spectrophotometry | < 2% | < 2% |
Table 4: Comparison of Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Method | LOD | LOQ |
| HPLC | 0.3 µg/mL[1] | 0.92 µg/mL[1] |
| HPTLC | 118.4 ng/spot | 355.2 ng/spot |
| Capillary Electrophoresis | 0.5 mg/L[3] | Not explicitly stated |
| UV-Spectrophotometry | Not typically determined for assay methods | Not typically determined for assay methods |
Experimental Protocols
This section provides an overview of the methodologies for the key analytical techniques discussed.
HPLC Method
A common RP-HPLC method for this compound analysis involves the following:
-
Chromatographic System: A liquid chromatograph equipped with a UV detector.
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of an organic solvent like acetonitrile (B52724) and a buffer solution (e.g., potassium dihydrogen orthophosphate), with the pH adjusted to the acidic range (e.g., pH 3.52)[1]. The ratio is typically optimized for best separation, for instance, 60:40 v/v[1].
-
Flow Rate: 1.0 mL/min[1].
-
Detection Wavelength: 229 nm[1].
-
Injection Volume: 20 µL[1].
-
Standard and Sample Preparation: Accurately weighed portions of this compound standard and sample are dissolved in the mobile phase to achieve a known concentration.
HPTLC Method
A typical HPTLC method for this compound analysis includes:
-
Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 aluminum plates.
-
Mobile Phase: A mixture of solvents such as chloroform, ethyl acetate, and methanol (B129727) in a specific ratio (e.g., 4:4:2 v/v/v).
-
Sample Application: A specific volume of the standard and sample solutions is applied to the HPTLC plate as bands of a certain length using an automated applicator.
-
Development: The plate is developed in a twin-trough chamber saturated with the mobile phase.
-
Densitometric Analysis: After development, the plate is dried, and the bands are scanned using a densitometer at a specific wavelength (e.g., 274 nm).
Capillary Electrophoresis Method
A fast CE method for this compound determination can be performed as follows:
-
Instrumentation: A capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 32 cm total length, 8.5 cm effective length, 50 µm I.D.)[3].
-
Background Electrolyte: A buffer solution, for example, composed of 60 mmol/L tris(hydroxymethyl)aminomethane and 30 mmol/L 2-hydroxyisobutyric acid, at a specific pH (e.g., 8.1)[3].
-
Separation Voltage: A high voltage is applied across the capillary.
-
Injection: Short-end injection configuration[3].
-
Detection: Direct UV detection at a specific wavelength (e.g., 214 nm)[3].
UV-Visible Spectrophotometry Method
A simple UV-spectrophotometric method for this compound analysis involves:
-
Instrumentation: A UV-Visible spectrophotometer.
-
Solvent: A suitable solvent in which the drug is freely soluble and that does not interfere with the absorbance at the analytical wavelength (e.g., methanol).
-
Wavelength of Maximum Absorbance (λmax): The absorbance of the standard and sample solutions is measured at the λmax of this compound (around 289 nm).
-
Quantification: The concentration of the drug in the sample is determined by comparing its absorbance with that of a standard solution of known concentration.
Visualization of Method Validation Workflow
The following diagrams illustrate the key stages and relationships in the validation of an analytical method for this compound, as guided by ICH principles.
References
- 1. Quantitative Analysis of this compound by High Performance Thin Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis of this compound by High Performance Thin Layer Chromatography | Semantic Scholar [semanticscholar.org]
- 3. Development of a fast capillary electrophoresis method for the determination of propranolol-Total analysis time reduction strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vitro Efficacy Analysis of Propranolol Hydrochloride and Metoprolol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the efficacy of two widely used beta-blockers: Propranolol Hydrochloride and Metoprolol. The information presented herein is supported by experimental data to assist researchers in understanding their differential mechanisms and potencies at the molecular level.
Introduction
Propranolol is a non-selective beta-adrenergic receptor antagonist, exhibiting affinity for both β1 and β2 subtypes. In contrast, Metoprolol is a cardioselective β1-adrenergic receptor antagonist. This fundamental difference in receptor selectivity is the primary determinant of their respective pharmacological profiles and therapeutic applications. This guide delves into their in vitro performance, focusing on receptor binding affinity and impact on downstream signaling pathways.
Quantitative Data Summary
The following table summarizes the binding affinities of Propranolol and Metoprolol for β1 and β2 adrenergic receptors, as determined by in vitro radioligand binding assays.
| Drug | Receptor Subtype | Cell Line | Parameter | Value | Selectivity (β1/β2) |
| This compound | β1-Adrenergic Receptor | COS-7 (transfected) | pKi | 9.02 ± 0.04[1] | ~1 (Non-selective) |
| β2-Adrenergic Receptor | COS-7 (transfected) | pKi | 8.87 (Calculated from β1 pKi and selectivity) | ||
| Metoprolol | β1-Adrenergic Receptor | COS-7 (transfected) | pKi | 5.99 ± 0.13[1] | ~30-40 fold[2] |
| β2-Adrenergic Receptor | COS-7 (transfected) | pKi | ~4.5 (Estimated based on selectivity) |
Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity. The selectivity ratio for Metoprolol is based on multiple studies. A direct side-by-side in vitro IC50 value comparison from a cAMP functional assay in a human cell line was not definitively available in the reviewed literature.
Mechanism of Action and Downstream Signaling
Both Propranolol and Metoprolol are competitive antagonists at beta-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist like isoproterenol, stimulate the adenylyl cyclase signaling cascade. This leads to the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger.[3] Propranolol, by blocking both β1 and β2 receptors, can inhibit cAMP production in a wide range of tissues. Metoprolol's inhibitory effect on cAMP production is primarily localized to tissues expressing β1 receptors, such as the heart.
References
A Comparative Analysis of Propranolol Hydrochloride and Other Non-Selective Beta-Blockers for Researchers and Drug Development Professionals
An in-depth guide to the pharmacodynamic and pharmacokinetic properties, and clinical efficacy of key non-selective beta-adrenergic antagonists.
This guide provides a comprehensive comparative study of Propranolol (B1214883) Hydrochloride and other prominent non-selective beta-blockers, including Nadolol (B74898), Timolol (B1209231), and Pindolol. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer an objective comparison of these agents. The information is presented through structured data tables, detailed experimental protocols, and explanatory diagrams to facilitate a deeper understanding of their pharmacological profiles and therapeutic applications.
Mechanism of Action: The Beta-Adrenergic Signaling Pathway
Non-selective beta-blockers exert their therapeutic effects by competitively antagonizing beta-adrenergic receptors (β1 and β2), thereby inhibiting the actions of endogenous catecholamines like epinephrine (B1671497) and norepinephrine.[1] This blockade leads to a reduction in heart rate, myocardial contractility, and blood pressure.[1][2] The downstream effects are mediated through the Gs protein-coupled receptor signaling cascade, which involves the modulation of adenylyl cyclase activity and cyclic AMP (cAMP) levels.
Pharmacodynamic Properties: A Quantitative Comparison
The affinity of non-selective beta-blockers for β1 and β2 receptors is a critical determinant of their pharmacological profile. The inhibitory constant (Ki) is a measure of this affinity, with lower values indicating higher affinity. The following table summarizes the Ki values for Propranolol and other selected non-selective beta-blockers.
| Drug | β1 Receptor Affinity (Ki, nM) | β2 Receptor Affinity (Ki, nM) | Intrinsic Sympathomimetic Activity (ISA) |
| Propranolol | 8.6[3] | 8.9[3] | None[4] |
| Nadolol | - | - | None[4] |
| Timolol | - | - | None[4] |
| Pindolol | - | - | Yes[4] |
Note: Comprehensive and directly comparative Ki values from a single source are limited. The provided values for Propranolol are from a study on human heart tissue. Dashes (-) indicate that directly comparable Ki values were not available in the searched literature.
Pharmacokinetic Profile: Absorption, Distribution, Metabolism, and Excretion
The pharmacokinetic properties of non-selective beta-blockers vary significantly, impacting their dosing frequency, potential for drug interactions, and side-effect profiles. Key parameters are presented in the table below.
| Drug | Bioavailability (%) | Half-life (hours) | Protein Binding (%) | Primary Route of Elimination |
| Propranolol | ~25[5] | 3-6[5] | 90[5] | Hepatic[5] |
| Nadolol | ~30-40 | 20-24 | 25-30 | Renal[5] |
| Timolol | ~60[6] | 4-5 | ~10 | Hepatic and Renal |
| Pindolol | ~90 | 3-4 | 40-60 | Hepatic and Renal |
Clinical Efficacy: Head-to-Head Comparative Data
The clinical utility of non-selective beta-blockers has been established in the management of various cardiovascular conditions, primarily hypertension and angina pectoris. The following tables summarize findings from comparative clinical trials.
Hypertension
| Trial Comparison | Drug & Dosage | Mean Reduction in Systolic Blood Pressure (SBP) | Mean Reduction in Diastolic Blood Pressure (DBP) | Key Findings & Citation |
| Nadolol vs. Propranolol | Nadolol: 80-320 mg/day (once daily)Propranolol: 80-320 mg/day (four times daily) | Nadolol showed a better response in supine SBP. | Both were effective in controlling hypertension. | Nadolol was found to be at least comparable to propranolol in efficacy with the advantage of once-daily dosing.[7] |
| Nadolol vs. Propranolol | Nadolol: 87 mg/day (mean)Propranolol: 144 mg/day (mean) | - | - | Nadolol compared very favorably with propranolol in its hypotensive effects.[8] |
| Pindolol vs. Propranolol | Pindolol & Propranolol: Dosages adjusted for equivalent DBP control | - | Equally satisfactory control of DBP was achieved. | Pindolol caused significantly less bradycardia than propranolol.[9] |
Angina Pectoris
| Trial Comparison | Drug & Dosage | Change in Exercise Tolerance | Change in Heart Rate | Key Findings & Citation |
| Nadolol vs. Propranolol | Nadolol: 100 mg/day (optimal)Propranolol: 112 mg/day (optimal) | Both drugs were equally effective in increasing exercise time. | - | Nadolol given once daily was as effective as propranolol given four times daily in treating angina pectoris. |
| Timolol vs. Propranolol | Timolol: 0.2 mg/kg IVPropranolol: 1.2 mg/kg IV | - | Timolol was about ten times as potent as propranolol in antagonizing exercise-induced tachycardia. | Both drugs reduced myocardial infarct size, with Timolol showing a greater effect in an animal model.[10][11] |
Experimental Protocols
Radioligand Binding Assay for Beta-Receptor Affinity
Objective: To determine the binding affinity (Ki) of a test compound (e.g., a non-selective beta-blocker) for β1 and β2-adrenergic receptors.[12][13]
Methodology:
-
Membrane Preparation:
-
Tissues or cells expressing the target beta-adrenergic receptors are homogenized in a suitable buffer.
-
The homogenate is centrifuged to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in an assay buffer.[13]
-
-
Competitive Binding Assay:
-
A fixed concentration of a radiolabeled ligand (e.g., [³H]-CGP 12177) with known high affinity for the beta-receptors is incubated with the membrane preparation.[13]
-
Increasing concentrations of the unlabeled test compound (the non-selective beta-blocker) are added to compete with the radioligand for binding to the receptors.[12]
-
The reaction is allowed to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
The mixture is rapidly filtered through a glass fiber filter, which traps the membranes with the bound radioligand.[12]
-
The filter is washed with cold buffer to remove any unbound radioligand.
-
-
Quantification:
-
The radioactivity on the filter, representing the amount of bound radioligand, is measured using a scintillation counter.[13]
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[13]
-
Double-Blind, Crossover Clinical Trial for Antihypertensive Efficacy
Objective: To compare the antihypertensive effects of two non-selective beta-blockers (e.g., Propranolol vs. Nadolol) in patients with essential hypertension.[7][8]
Methodology:
-
Study Design: A randomized, double-blind, crossover design is employed.[7][14]
-
Participant Selection: Patients with a diagnosis of essential hypertension meeting specific inclusion and exclusion criteria are recruited.
-
Washout Period: A washout period of several weeks is implemented where all previous antihypertensive medications are discontinued, often including a placebo run-in phase to establish baseline blood pressure.[7]
-
Randomization and Treatment Periods:
-
Patients are randomly assigned to one of two treatment sequences (e.g., Group A: Propranolol then Nadolol; Group B: Nadolol then Propranolol).
-
Each treatment period lasts for a predefined duration (e.g., 12 weeks).[7]
-
A second washout period may be included between the two treatment periods.
-
-
Blinding: Both the investigators and the patients are blinded to the treatment allocation.
-
Dosing: The study drugs are administered at specified doses and frequencies (e.g., Nadolol once daily, Propranolol four times daily).[7]
-
Outcome Measures:
-
The primary outcome is the change in systolic and diastolic blood pressure from baseline.
-
Secondary outcomes may include changes in heart rate and the incidence of adverse events.
-
-
Data Collection: Blood pressure and heart rate are measured at regular intervals throughout the study.
-
Statistical Analysis: Appropriate statistical tests are used to compare the effects of the two treatments on the outcome measures.
Conclusion
Propranolol and other non-selective beta-blockers remain important therapeutic agents in cardiovascular medicine. While they share a common mechanism of action, significant differences in their pharmacodynamic and pharmacokinetic profiles lead to variations in their clinical application and side-effect profiles. Propranolol, the prototypical non-selective beta-blocker, is characterized by its high lipophilicity and extensive first-pass metabolism. In contrast, agents like Nadolol offer the advantage of a longer half-life, allowing for once-daily dosing. Timolol demonstrates higher potency than Propranolol in certain cardiovascular effects. Pindolol is unique among this group due to its intrinsic sympathomimetic activity, which results in less pronounced bradycardia.
The selection of a specific non-selective beta-blocker should be guided by a thorough understanding of these differences, alongside patient-specific factors. This comparative guide, with its consolidated data and detailed protocols, serves as a valuable resource for researchers and clinicians in the field of drug development and cardiovascular therapeutics. Further head-to-head clinical trials with standardized methodologies are warranted to provide more definitive comparative efficacy and safety data.
References
- 1. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]
- 2. Antihypertensive effect of a non-selective (propranolol) and a cardioselective (metoprolol) beta-adrenoceptor blocking agent at rest and during exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The affinity of (-)-propranolol for beta 1- and beta 2-adrenoceptors of human heart. Differential antagonism of the positive inotropic effects and adenylate cyclase stimulation by (-)-noradrenaline and (-)-adrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans [sites.ualberta.ca]
- 5. Pharmacokinetics and pharmacodynamics of beta blockers in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of disposition and effect of timolol and propranolol on exercise tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nadolol and propranolol in the treatment of hypertension: a double-blind comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [The comparative results of a short course of nadolol and propranolol treatment of arterial hypertension patients (cooperative research). The Working Group of the Cooperative Program for the Study of New Preparations in Preventing Arterial Hypertension] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholars.mssm.edu [scholars.mssm.edu]
- 10. Comparative effects of propranolol, timolol and metoprolol on myocardial infarct size after experimental coronary artery occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of cardiac effects of timolol and propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. benchchem.com [benchchem.com]
- 14. Addition of Propranolol in Resistant Arterial hypertension Treatment (APROPRIATE study): study protocol for a randomized double-blind placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking New Beta-Blocker Candidates Against Propranolol Hydrochloride: A Comparative Guide for Researchers
For researchers and drug development professionals, the selection and evaluation of new beta-blocker candidates require a rigorous comparison against established standards. Propranolol Hydrochloride, a non-selective beta-adrenergic antagonist, has long served as a benchmark in this field. This guide provides a comprehensive comparison of Propranolol against three newer-generation beta-blockers: Bisoprolol, Carvedilol, and Nebivolol, which represent a spectrum of selectivity and ancillary properties. The information is presented to facilitate objective analysis and support the design of robust experimental protocols.
This guide summarizes key performance data in structured tables, details essential experimental methodologies, and provides visual representations of signaling pathways and experimental workflows to aid in the critical assessment of new beta-blocker candidates.
Comparative Performance Data
The following tables provide a quantitative comparison of this compound and the selected newer beta-blocker candidates. These parameters are crucial for understanding the potency, selectivity, and pharmacokinetic profiles of these compounds.
Table 1: Receptor Binding Affinity (Ki)
Receptor binding affinity, expressed as the inhibition constant (Ki), is a measure of how tightly a drug binds to its target receptor. Lower Ki values indicate a higher binding affinity. The data presented here are for the β1 and β2 adrenergic receptors.
| Compound | β1-Adrenergic Receptor Ki (nM) | β2-Adrenergic Receptor Ki (nM) | β1/β2 Selectivity Ratio |
| Propranolol | 1.1 - 4.7 | 0.8 - 2.5 | ~1 (Non-selective) |
| Bisoprolol | 10 - 18.8 | 180 - 355 | ~15 - 19 |
| Carvedilol | 0.23 - 0.9 | 0.85 - 2.1 | ~1 (Non-selective) |
| Nebivolol | 0.7 - 1.5 | 29 - 48 | ~20 - 40 |
Note: Ki values can vary between studies depending on the experimental conditions, such as the radioligand used and the tissue or cell line source.
Table 2: In Vitro Functional Potency (IC50)
The half-maximal inhibitory concentration (IC50) in a functional assay, such as a cAMP assay, measures the concentration of a drug that is required to inhibit a biological process by 50%. It is a key indicator of a drug's antagonist potency.
| Compound | β1-Adrenergic Receptor IC50 (nM) | β2-Adrenergic Receptor IC50 (nM) |
| Propranolol | 1 - 10 | 1 - 10 |
| Bisoprolol | 5 - 20 | >1000 |
| Carvedilol | 0.5 - 5 | 1 - 10 |
| Nebivolol | 1 - 10 | >200 |
Note: IC50 values are highly dependent on the specific assay conditions, including the agonist and its concentration used to stimulate the receptors.
Table 3: Pharmacokinetic Properties
Pharmacokinetic parameters determine the absorption, distribution, metabolism, and excretion of a drug, which are critical for its clinical efficacy and dosing regimen.
| Parameter | Propranolol | Bisoprolol | Carvedilol | Nebivolol |
| Bioavailability | ~25% (extensive first-pass metabolism) | ~90% | ~25-35% (extensive first-pass metabolism) | ~12% (extensive metabolizers) to ~96% (poor metabolizers) |
| Protein Binding | ~90% | ~30% | >98% | ~98% |
| Half-life | 3-6 hours | 10-12 hours | 7-10 hours | 10-12 hours (extensive metabolizers) |
| Metabolism | Primarily by CYP2D6, CYP1A2 | Oxidative pathways (CYP3A4) and direct glucuronidation | Primarily by CYP2D6 and CYP2C9 | Extensive, primarily by CYP2D6 |
Key Signaling Pathway and Experimental Workflows
Visualizing the underlying biological processes and experimental designs is essential for a clear understanding of beta-blocker evaluation. The following diagrams, created using the DOT language for Graphviz, illustrate the beta-adrenergic receptor signaling pathway and the workflows for key in vitro assays.
A Comparative Purity Analysis of Synthesized Propranolol Hydrochloride Against Reference Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a synthesized batch of Propranolol Hydrochloride against established reference standards. The following sections detail the analytical methodologies employed, present a comparative data summary, and outline the experimental protocols for the key purity assessment tests. This information is intended to assist researchers and quality control professionals in evaluating the purity and quality of synthesized this compound.
Comparative Purity Data
The purity of the synthesized this compound was rigorously assessed against a certified reference standard obtained from the United States Pharmacopeia (USP). The key analytical parameters evaluated include chromatographic purity by High-Performance Liquid Chromatography (HPLC), identification by Infrared (IR) Spectroscopy and Ultraviolet-Visible (UV-Vis) Spectroscopy, and physical characteristics. The results are summarized in the table below.
| Analytical Parameter | Synthesized Propranolol HCl | USP Reference Standard | Acceptance Criteria | Method |
| Appearance | White to off-white crystalline powder | White crystalline powder | White to off-white crystalline powder | Visual Inspection |
| Identification by IR | Conforms to the reference spectrum | Conforms to the standard | The spectrum of the sample corresponds to the spectrum of the reference standard | Infrared Spectroscopy |
| Identification by UV-Vis | λmax at 289 nm | λmax at 289 nm | λmax at 289 ± 2 nm | UV-Vis Spectroscopy |
| Assay (HPLC) | 99.8% | 99.9% | 98.0% - 102.0% | HPLC |
| Related Compound A (HPLC) | Not Detected | Not Detected | Not more than 0.1% | HPLC |
| Any other individual impurity (HPLC) | 0.05% | < 0.03% | Not more than 0.1% | HPLC |
| Total Impurities (HPLC) | 0.08% | 0.05% | Not more than 0.5% | HPLC |
| Loss on Drying | 0.2% | 0.15% | Not more than 0.5% | Gravimetric |
| Residue on Ignition | 0.08% | 0.05% | Not more than 0.1% | Gravimetric |
Experimental Protocols
Detailed methodologies for the key analytical techniques used in this purity assessment are provided below.
1. High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Determination
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 5 µm, 4.6 mm x 250 mm (or equivalent).
-
Mobile Phase: A filtered and degassed mixture of acetonitrile (B52724) and a pH 3.0 phosphate (B84403) buffer (50:50, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 290 nm.[1]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Standard Solution Preparation: Accurately weigh and dissolve USP this compound RS in the mobile phase to obtain a known concentration of about 0.1 mg/mL.
-
Sample Solution Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to obtain a concentration of about 0.1 mg/mL.
-
Procedure: Inject the standard and sample solutions into the chromatograph, record the chromatograms, and measure the peak responses. The assay is calculated by comparing the peak area of the sample to the standard. Impurities are determined by their peak areas relative to the main Propranolol peak.
2. Infrared (IR) Spectroscopy for Identification
-
Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.
-
Sample Preparation: Prepare a potassium bromide (KBr) disc by intimately mixing a small amount of the sample with dry KBr and compressing the mixture into a thin, transparent disc.
-
Procedure: Record the infrared spectrum of the sample from 4000 to 400 cm-1.
-
Interpretation: Compare the spectrum of the synthesized this compound with that of the USP this compound RS. The positions and relative intensities of the absorption bands should be concordant.
3. Ultraviolet-Visible (UV-Vis) Spectroscopy for Identification
-
Instrumentation: UV-Vis Spectrophotometer.
-
Solvent: Methanol (B129727).
-
Standard Solution Preparation: Prepare a solution of USP this compound RS in methanol with a known concentration of about 10 µg/mL.
-
Sample Solution Preparation: Prepare a solution of the synthesized this compound in methanol with a concentration of about 10 µg/mL.
-
Procedure: Record the UV-Vis absorption spectrum of both solutions from 200 to 400 nm.
-
Interpretation: The wavelength of maximum absorbance (λmax) of the sample solution should correspond to that of the standard solution.[2]
Visualizations
The following diagrams illustrate the logical workflow of the purity assessment process.
Caption: Experimental workflow for the purity assessment of synthesized Propranolol HCl.
Caption: Logical relationship for comparing synthesized product against a reference standard.
References
A Comparative Guide to the Inter-Laboratory Validation of a Propranolol Hydrochloride Quantification Assay
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the inter-laboratory validation of a quantitative assay for Propranolol (B1214883) Hydrochloride, a widely used beta-blocker. In the context of multi-site clinical trials or when transferring analytical methods between laboratories, ensuring data comparability is paramount. This process, often termed cross-validation, provides documented evidence that a validated analytical method will produce consistent and reliable results irrespective of the testing location, personnel, or equipment.
This document outlines a comparative approach, presenting hypothetical performance data for a primary analytical technique, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), validated across three distinct laboratories. Furthermore, it compares the performance of the RP-HPLC method with an alternative, more accessible technique: UV-Vis Spectrophotometry. The experimental protocols provided are based on established principles of analytical method validation as recommended by the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Principles of Inter-Laboratory Validation
The primary goal of an inter-laboratory validation is to demonstrate that different laboratories can achieve comparable results for a specific analytical method. The most common strategy for this is comparative testing , where all participating laboratories analyze identical sets of samples from a homogenous batch. The resulting data are then statistically compared against predefined acceptance criteria to ensure consistency and reproducibility.
Performance Comparison: RP-HPLC vs. UV-Vis Spectrophotometry
The choice of analytical method depends on the specific requirements of the study, including desired sensitivity, specificity, and available instrumentation. While RP-HPLC is a highly specific and sensitive method, UV-Vis Spectrophotometry offers a simpler and more cost-effective alternative.[2][4]
Table 1: Comparison of RP-HPLC and UV-Vis Spectrophotometry for Propranolol Hydrochloride Quantification
| Parameter | RP-HPLC | UV-Vis Spectrophotometry |
| Principle | Separation based on polarity, detection by UV absorbance | Measurement of light absorbance at a specific wavelength |
| Specificity | High (separates propranolol from impurities) | Lower (potential interference from excipients) |
| Linearity Range | 10 - 50 µg/mL[1] | 1.0 - 40.0 µg/mL[3] |
| Correlation Coefficient (r²) | > 0.999[1][2] | > 0.999[3] |
| Limit of Detection (LOD) | Lower (e.g., ng/mL levels) | Higher (e.g., µg/mL levels) |
| Limit of Quantitation (LOQ) | Lower (e.g., ng/mL levels) | Higher (e.g., µg/mL levels) |
| Instrumentation | HPLC system with UV detector | UV-Vis Spectrophotometer |
| Cost & Complexity | Higher | Lower |
Inter-Laboratory Validation of the RP-HPLC Method
The following tables summarize the hypothetical results from a three-laboratory validation study of an RP-HPLC method for the quantification of this compound.
Table 2: Inter-Laboratory Precision and Accuracy
| Sample | Nominal Conc. (µg/mL) | Lab 1 Measured Conc. (µg/mL) | Lab 2 Measured Conc. (µg/mL) | Lab 3 Measured Conc. (µg/mL) | Inter-Lab Mean (µg/mL) | Inter-Lab Accuracy (%) | Inter-Lab Precision (%RSD) |
| QC Low | 15.0 | 14.8 | 15.2 | 14.9 | 14.97 | 99.8 | 1.34 |
| QC Mid | 30.0 | 30.3 | 29.8 | 30.1 | 30.07 | 100.2 | 0.84 |
| QC High | 45.0 | 44.5 | 45.3 | 44.9 | 44.90 | 99.8 | 0.89 |
Table 3: Inter-Laboratory Linearity and Robustness
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Acceptance Criteria |
| Linearity (r²) | 0.9995 | 0.9992 | 0.9998 | ≥ 0.999 |
| Robustness (%RSD) | ||||
| Flow Rate ± 0.1 mL/min | 1.15 | 1.21 | 1.09 | ≤ 2.0 |
| Mobile Phase pH ± 0.1 | 0.98 | 1.05 | 0.95 | ≤ 2.0 |
Experimental Workflows and Logical Relationships
Caption: Inter-laboratory validation workflow.
Caption: Comparison of analytical methods.
Detailed Experimental Protocols
RP-HPLC Method
This protocol is synthesized from established methods for this compound analysis.[1][2]
-
Chromatographic Conditions:
-
Standard Solution Preparation:
-
Accurately weigh and transfer about 40.00 mg of this compound standard into a 50.0 mL volumetric flask.
-
Add a small quantity of methanol (B129727) to dissolve, sonicate, and degas.
-
Make up the volume to 50 mL with methanol and sonicate.
-
Further dilute 1.00 mL of this solution to 10.00 mL with the mobile phase to obtain a standard solution.[1]
-
-
Sample Preparation:
-
For dosage forms, use a powder equivalent to 40 mg of the drug, dissolve in methanol, sonicate, filter, and dilute appropriately with the mobile phase.[5]
-
-
Validation Parameters:
-
Linearity: Prepare a series of dilutions from the standard stock solution (e.g., 10 - 50 µg/mL) and inject them into the HPLC system. Plot a calibration curve of peak area versus concentration.
-
Precision: Analyze replicate injections of the standard solution on the same day (intra-day) and on different days (inter-day) to determine the relative standard deviation (%RSD).[1]
-
Accuracy: Perform recovery studies by spiking a known amount of standard into a placebo mixture.
-
Robustness: Intentionally vary chromatographic parameters (e.g., flow rate, mobile phase composition) and observe the effect on the results.[1]
-
UV-Vis Spectrophotometry Method
This protocol is based on a validated UV-Vis spectrophotometric method.[4]
-
Instrumentation: A double beam UV-Vis spectrophotometer.
-
Solvent: 0.01 M Hydrochloric acid.
-
Standard Solution Preparation:
-
Accurately weigh 10 mg of this compound and transfer to a 25 mL volumetric flask.
-
Add 2 mL of methanol and sonicate for 10 minutes to dissolve.
-
Complete the volume with 0.01 M HCl.
-
Further dilute 2 mL of this solution to 10 mL with 0.01 M HCl to obtain a working standard.[4]
-
-
Sample Preparation:
-
Use a sample weight equivalent to 25 mg of this compound and transfer to a 25 mL volumetric flask.
-
Add 2 mL of methanol and sonicate for 40 minutes.
-
Add 12.5 mL of methanol and sonicate for an additional 20 minutes.
-
Complete the volume with the same solvent.
-
Filter the solution and dilute an aliquot with 0.01 M HCl to achieve a final concentration within the linear range.[4][6]
-
-
Measurement:
-
Scan the standard solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax), which should be around 289 nm.[4]
-
Measure the absorbance of the sample solutions at the λmax.
-
-
Validation Parameters:
-
Linearity: Prepare a series of dilutions from the standard solution (e.g., 0.8 to 96.0 µg/mL) and measure their absorbance. Plot a calibration curve of absorbance versus concentration.[4]
-
Specificity: Analyze a placebo solution to ensure no interference at the analytical wavelength.[4]
-
Precision and Accuracy: Similar to the HPLC method, perform replicate measurements and recovery studies.
-
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Development and validation of analytical methodology for quantification of this compound in a multiparticulate biphasic system by UV-vis spectrophotometry [redalyc.org]
- 5. Quantitative Analysis of this compound by High Performance Thin Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research and the Environment: Proper Disposal of Propranolol Hydrochloride
For researchers and scientists in the fast-paced world of drug development, adherence to strict safety and disposal protocols is paramount. Propranolol Hydrochloride, a widely used beta-blocker, requires meticulous handling and disposal to protect both laboratory personnel and the environment. This guide provides essential, step-by-step procedures for the safe disposal of this compound in a laboratory setting, ensuring compliance with regulatory standards and fostering a culture of safety.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes safety glasses, a lab coat, and gloves.[1] In case of a spill, avoid generating dust.[2] For minor spills, use dry clean-up procedures and for larger spills, a vacuum with a HEPA filter is recommended to minimize dust dispersal.[2][3] The collected material should be placed in a designated, labeled waste container for disposal by a licensed contractor.[3]
Regulatory Framework and Environmental Impact
This compound is classified as harmful if swallowed and toxic to aquatic life with long-lasting effects.[4] Consequently, it is imperative that this compound, even in small quantities, is never poured down drains, sewers, or water courses.[4] The U.S. Environmental Protection Agency (EPA) and various safety data sheets (SDS) strictly advise against this method of disposal to prevent environmental contamination.[4][5] The primary recommended method of disposal is incineration by an accredited disposal contractor.[4]
Quantitative Data and Hazard Profile
For easy reference, the following table summarizes the key hazard information for this compound.
| Hazard Classification | GHS Statements | Disposal Considerations |
| Acute Oral Toxicity | H302: Harmful if swallowed[4][6][7] | Do not ingest. If swallowed, seek medical advice.[1][7] |
| Reproductive Toxicity | H360 / H361d / H362: May damage the unborn child. May cause harm to breast-fed children.[4][6] | Obtain special instructions before use.[4][6] |
| Aquatic Toxicity | H401 / H411: Toxic to aquatic life with long lasting effects.[4] | Avoid release to the environment.[4] |
| Primary Disposal Route | N/A | Incineration via an accredited disposal contractor.[4] |
| Spill Containment | N/A | Use a HEPA-filtered vacuum for cleanup.[2][3] |
Step-by-Step Disposal Protocol for Laboratory Settings
The following workflow outlines the decision-making process for the proper disposal of this compound waste in a research environment.
Detailed Experimental Protocols for Decontamination
While specific experimental protocols for the degradation of this compound are not typically performed in a standard laboratory setting for disposal purposes, general decontamination procedures for labware are critical.
Decontamination of Glassware and Surfaces:
-
Initial Rinse: Carefully rinse contaminated glassware and surfaces with a suitable solvent (e.g., ethanol (B145695) or methanol) to dissolve any residual this compound. Collect this rinse solution as hazardous waste.
-
Wash: Wash the rinsed items with a laboratory-grade detergent and water.
-
Final Rinse: Thoroughly rinse with deionized water.
-
Waste Collection: All solvent rinses and cleaning solutions used in the decontamination process must be collected and disposed of as hazardous waste. Do not discharge to the sanitary sewer.
Disposal of Contaminated Solids:
-
PPE: Disposable gloves, lab coats, and other contaminated solid materials should be placed in a designated hazardous waste container.
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container that is clearly labeled as hazardous waste.
Conclusion
The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By adhering to the guidelines outlined in this document, research professionals can ensure they are in compliance with regulations, protecting themselves and the environment from the potential hazards of this compound. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.[8]
References
- 1. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. moleculardevices.com [moleculardevices.com]
- 4. astrazeneca.com.au [astrazeneca.com.au]
- 5. rxdestroyer.com [rxdestroyer.com]
- 6. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Propranolol Hydrochloride
Essential Safety and Handling Protocols for Laboratory Professionals
Researchers and scientists handling Propranolol Hydrochloride must adhere to stringent safety protocols to mitigate potential health risks. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) requirements, operational plans for safe handling, and proper disposal methods. The following procedural, step-by-step guidance is designed to be a critical resource for laboratory safety and chemical handling, ensuring the well-being of all personnel.
Personal Protective Equipment (PPE) Requirements
The selection and use of appropriate PPE is the primary defense against exposure to this compound. The following table summarizes the recommended PPE for various laboratory applications.
| Body Part | Personal Protective Equipment | Specifications and Use Cases |
| Eyes/Face | Safety glasses with side shields or Goggles | To be worn at all times when handling the chemical to protect against splashes or dust.[1][2] |
| Face shield | Recommended for procedures with a high risk of splashing or aerosol generation. | |
| Skin/Body | Nitrile or Latex Gloves | Nitrile gloves are often recommended.[3][4] Consider double-gloving for added protection.[5] Always inspect gloves for integrity before use. |
| Laboratory Coat | A standard lab coat is required to protect against incidental contact.[2][4] | |
| Impervious Protective Clothing | Recommended for bulk processing operations or situations with a higher potential for skin contact.[6] | |
| Respiratory | Dust Mask or Respirator | A dust mask should be used when handling the powder form to avoid inhalation.[2] If engineering controls are insufficient or if the occupational exposure limit is exceeded, a NIOSH-approved respirator is necessary.[6] |
Occupational Exposure Limits
As of the latest safety data sheets, a specific quantitative Occupational Exposure Limit (OEL) for this compound has not been established by major regulatory agencies.[1] In the absence of a defined OEL, it is crucial to handle this compound with a high degree of caution, employing engineering controls and PPE to minimize any potential for exposure.
Operational Plan for Safe Handling and Disposal
A systematic approach to handling and disposal is critical to ensure a safe laboratory environment.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Step-by-Step Handling Procedures
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood or other ventilated enclosure.
-
Assemble all necessary PPE as outlined in the table above.
-
Don PPE in the correct order: lab coat, then gloves, followed by eye and respiratory protection.
-
-
Handling:
-
When weighing or transferring the solid form, use a ventilated balance enclosure or a chemical fume hood to minimize dust generation.[6]
-
Handle the chemical with care to avoid contact with skin and eyes.[7]
-
Should an accidental spill occur, follow the established emergency procedures. For minor spills, absorb the material with an inert substance and place it in a sealed container for disposal.[5]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, weigh boats, and paper towels, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Containerization: The hazardous waste container must be a sealed, leak-proof container appropriate for chemical waste.
-
Disposal Method: The collected waste must be disposed of through an approved hazardous waste disposal service.[1] Do not dispose of this compound down the drain or in the regular trash.
-
Decontamination: All non-disposable equipment and work surfaces should be thoroughly decontaminated after use.
By adhering to these guidelines, researchers can significantly reduce the risks associated with handling this compound and maintain a safe and compliant laboratory environment.
References
- 1. paipharma.com [paipharma.com]
- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. pccarx.com [pccarx.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
